Eg5 Inhibitor V, trans-24
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKINRKWPYVMSZ-LADGPHEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468490 | |
| Record name | Eg5 Inhibitor V, trans-24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869304-55-2 | |
| Record name | Eg5 Inhibitor V, trans-24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Eg5 Inhibitor V, trans-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5, also known as Kinesin Spindle Protein (KSP) or KIF11, is a plus-end directed motor protein belonging to the kinesin-5 family. It plays a pivotal role in the proper formation and maintenance of the bipolar mitotic spindle, a crucial structure for accurate chromosome segregation during cell division. The inhibition of Eg5's motor activity leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptosis in proliferating cells. This specific involvement in mitosis, with minimal impact on non-dividing cells, has positioned Eg5 as an attractive target for the development of novel anti-cancer therapeutics.
This technical guide provides a comprehensive overview of the mechanism of action of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of Eg5. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Core Mechanism of Action
This compound, is a tetrahydro-beta-carboline derivative that has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5.[1] Its primary mechanism of action is the inhibition of the microtubule-activated ATPase activity of Eg5. This enzymatic activity is essential for the conformational changes that allow Eg5 to "walk" along microtubules and generate the outward forces necessary for centrosome separation and bipolar spindle formation.
By binding to Eg5, trans-24 allosterically inhibits its ATPase function. This prevents the motor protein from hydrolyzing ATP, a process that fuels its movement along microtubule tracks. Consequently, Eg5 is unable to perform its critical function of pushing the spindle poles apart. The resulting phenotype is a cell arrested in mitosis with a monopolar spindle, where the chromosomes are arranged in a rosette-like structure around a single spindle pole. This mitotic arrest ultimately leads to the activation of the apoptotic cascade and cell death.
The specificity of trans-24 for Eg5 is a key attribute, as it avoids the neurotoxicity often associated with anti-mitotic agents that target tubulin, such as taxanes and vinca alkaloids.
Signaling Pathway of Eg5 Inhibition
The inhibition of Eg5 by trans-24 initiates a cascade of events within the cell, leading to mitotic arrest and apoptosis. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Eg5 inhibition by trans-24.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Eg5 Inhibition) | 0.65 µM | in vitro ATPase assay | [1] |
| IC50 (Mitotic Block) | 600 nM | Not specified | Vendor Data |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments used to characterize Eg5 inhibitors like trans-24.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of microtubules and the inhibitor.
Workflow Diagram:
Caption: Workflow for an in vitro Eg5 ATPase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Purify recombinant human Eg5 motor domain.
-
Polymerize and stabilize microtubules with paclitaxel.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare an assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, Eg5 motor domain, and microtubules.
-
Add serial dilutions of this compound or DMSO as a vehicle control.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a saturating concentration of ATP.
-
At defined time points, stop the reaction by adding EDTA.
-
Measure the amount of inorganic phosphate released using a colorimetric method such as the malachite green assay.
-
-
Data Analysis:
-
Calculate the initial rate of ATP hydrolysis.
-
Plot the ATPase activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Mitotic Arrest Assay (Immunofluorescence)
This assay visualizes the effect of the inhibitor on spindle morphology in cultured cells.
Logical Relationship Diagram:
Caption: Logical workflow for a mitotic arrest immunofluorescence assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Visually inspect and quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each inhibitor concentration.
-
Conclusion
This compound is a potent and specific inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the inhibition of Eg5's ATPase activity, leads to the formation of monopolar spindles, mitotic arrest, and ultimately apoptosis in proliferating cells. The data and protocols presented in this guide provide a foundational resource for further investigation and potential development of this and similar compounds as anti-cancer therapeutics. Further studies to elucidate the precise binding site and to characterize its in vivo efficacy and safety profile are warranted.
References
The Discovery and Synthesis of Eg5 Inhibitor V, trans-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitotic kinesin Eg5 is a critical motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its inhibition presents a promising therapeutic strategy for cancer by inducing mitotic arrest and subsequent apoptosis in proliferating cells. This technical guide provides an in-depth overview of the discovery and synthesis of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of Eg5. This document details the scientific background, synthetic chemistry, and biological evaluation of this compound, presenting key data in structured tables and visualizing complex pathways and workflows as specified.
Introduction to Eg5 as a Therapeutic Target
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of microtubule-based motor proteins. Eg5 is a homotetramer that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart. This action is essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle during prophase. Inhibition of Eg5 function prevents the formation of the bipolar spindle, leading to the formation of a characteristic "monoastral" spindle where a single aster of microtubules is surrounded by a ring of chromosomes. This state triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately leads to apoptotic cell death. Due to its specific role in mitosis, Eg5 is an attractive target for anticancer drug development, as inhibitors are expected to selectively affect rapidly dividing cancer cells with minimal impact on non-dividing cells.
Discovery of this compound
This compound, emerged from a study focused on the synthesis and biological evaluation of a library of molecules based on the tetrahydro-β-carboline scaffold of a known Eg5 inhibitor, HR22C16. The research, published by Sunder-Plassmann and colleagues in 2005, aimed to explore the structure-activity relationship of this chemical class to develop more potent and specific inhibitors of Eg5. Compound trans-24 was identified as a particularly potent derivative from this library.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Eg5 | ATPase Activity | 0.6 - 0.65 | [Sunder-Plassmann et al., 2005][1][2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | IC50 (µM) for Mitotic Arrest | Reference |
| This compound | HeLa | Mitotic Arrest | Formation of monoastral spindles | Not explicitly stated | [Sunder-Plassmann et al., 2005] |
| Various | Cell Proliferation | Inhibition of cell growth, apoptosis | Not explicitly stated | [General for potent Eg5 inhibitors][3][4] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of tetrahydro-β-carbolines and the biological evaluation of Eg5 inhibitors. While the exact parameters from the original 2005 publication by Sunder-Plassmann et al. are not fully detailed in publicly available abstracts, these protocols represent the standard and widely accepted procedures in the field.
Synthesis of Tetrahydro-β-carboline Derivatives (General Procedure)
The synthesis of the tetrahydro-β-carboline scaffold, the core of trans-24, is typically achieved through a Pictet-Spengler reaction.
Step 1: Formation of the Tetrahydro-β-carboline Core
-
Reactants: Tryptamine and an appropriate aldehyde are used as starting materials.
-
Reaction Conditions: The tryptamine and aldehyde are dissolved in a suitable solvent, often a mixture of acetic acid and dichloromethane.
-
Cyclization: The reaction mixture is heated under reflux for 1-2 hours to facilitate the cyclization, forming the tetrahydro-β-carboline ring system.
-
Work-up: After cooling, the reaction is basified with a weak base like ammonium hydroxide and extracted with an organic solvent such as dichloromethane. The organic layer is then dried and concentrated under reduced pressure.
Step 2: N-Acylation/Alkylation
-
Reactants: The synthesized tetrahydro-β-carboline is dissolved in an appropriate solvent (e.g., dichloromethane).
-
Base: A base, such as triethylamine, is added to the solution.
-
Acylating/Alkylating Agent: The desired acid chloride or acyl halide is added slowly to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for an extended period (e.g., 24 hours) to allow for the N-acylation or N-alkylation to complete.
-
Purification: The product is extracted, and the crude material is purified using column chromatography on silica gel.
Eg5 Microtubule-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.
-
Reagents and Buffers:
-
Purified recombinant human Eg5 motor domain.
-
Taxol-stabilized microtubules.
-
ATPase reaction buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP.
-
A phosphate detection reagent (e.g., malachite green) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) to measure ADP production.
-
-
Procedure:
-
The Eg5 enzyme is pre-incubated with the test compound (e.g., trans-24) at various concentrations in the reaction buffer in a 96-well plate.
-
The reaction is initiated by the addition of microtubules and ATP.
-
The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).
-
The rate of ATP hydrolysis is measured over time by detecting the amount of inorganic phosphate or ADP produced.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mitotic Arrest Assay in HeLa Cells
This cell-based assay determines the ability of a compound to induce mitotic arrest, a hallmark of Eg5 inhibition.
-
Cell Culture:
-
HeLa cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
HeLa cells are seeded in multi-well plates or on coverslips.
-
After allowing the cells to adhere, they are treated with various concentrations of the test compound (trans-24) for a specified period (e.g., 16-24 hours). A vehicle control (e.g., DMSO) is also included.
-
-
Immunofluorescence Staining:
-
Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde).
-
The cells are then permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.
-
A fluorescently labeled secondary antibody is then added.
-
DNA is counterstained with a fluorescent dye such as DAPI or Hoechst to visualize the chromosomes.
-
-
Microscopy and Analysis:
-
The stained cells are visualized using a fluorescence microscope.
-
The percentage of cells arrested in mitosis with a monoastral spindle phenotype is quantified by counting at least 100-200 cells per treatment condition.
-
The concentration of the compound that causes a 50% increase in the mitotic index or the appearance of the monoastral phenotype can be determined.
-
Visualizations: Pathways and Workflows
Eg5 Signaling Pathway in Mitosis
Caption: The role of Eg5 in bipolar spindle formation and its inhibition by trans-24.
Experimental Workflow for Eg5 Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Eg5 Inhibitor V, trans-24 and its Role in Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Eg5 Inhibitor V, trans-24, a potent and specific small molecule inhibitor of the mitotic kinesin Eg5. The document details the inhibitor's mechanism of action, focusing on its role in inducing mitotic arrest. It includes a compilation of its physicochemical properties and key quantitative data on its biological activity. Furthermore, this guide presents detailed experimental protocols for essential assays used to characterize Eg5 inhibitors and visual representations of the Eg5 signaling pathway and relevant experimental workflows using Graphviz diagrams. This resource is intended to support researchers and drug development professionals in the field of oncology and cell cycle research.
Introduction to Eg5 and its Role in Mitosis
The mitotic spindle is a complex and dynamic cellular machine responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic stability. Kinesin-5, also known as Eg5 or KIF11, is a plus-end directed motor protein that plays an indispensable role in the establishment and maintenance of the bipolar mitotic spindle.[1] Eg5 functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart, thereby pushing the spindle poles away from each other.[1] This outward force is essential for centrosome separation and the formation of a stable bipolar spindle.
Inhibition of Eg5's motor activity prevents the separation of spindle poles, leading to the formation of a characteristic monopolar spindle, where a single aster of microtubules is surrounded by condensed chromosomes.[2] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis.[2] Prolonged mitotic arrest ultimately triggers apoptotic cell death. Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 has emerged as an attractive target for the development of anticancer therapeutics.
This compound: A Potent Inducer of Mitotic Arrest
This compound (CAS 869304-55-2) is a potent and specific inhibitor of the mitotic kinesin Eg5.[2][3] It belongs to the tetrahydro-beta-carboline class of compounds.[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [3] |
| Molecular Weight | 423.46 g/mol | [3] |
| CAS Number | 869304-55-2 | [3] |
| Appearance | Solid | [5] |
| Purity | >98% | [5] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the ATPase activity of Eg5.[2][3] The hydrolysis of ATP provides the energy for Eg5 to move along microtubules. By blocking this activity, the inhibitor prevents Eg5 from generating the outward force required for spindle pole separation. This leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.
Quantitative Biological Activity
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against the Eg5 enzyme.
| Assay | IC50 Value | Reference |
| Eg5 ATPase Activity | 0.65 µM | [2][3] |
Further quantitative data from cell-based assays, such as the concentration-dependent increase in the mitotic index or the induction of apoptosis in various cancer cell lines, would be valuable for a complete understanding of the inhibitor's cellular effects. However, at the time of this writing, detailed public data beyond the enzymatic IC50 is limited.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of an inhibitor. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.
Principle: The production of ADP by Eg5 is coupled to the oxidation of NADH by PK and LDH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing assay buffer, PEP, NADH, PK, and LDH.
-
Add microtubules to the reaction mix.
-
Aliquot the reaction mix into the wells of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a solution of ATP and Eg5 motor domain to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence Staining for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and chromosomes to assess the phenotypic effects of the inhibitor.
Principle: Cells are fixed and permeabilized, then incubated with a primary antibody that specifically binds to a component of the mitotic spindle (e.g., α-tubulin). A fluorescently labeled secondary antibody is then used to detect the primary antibody. DNA is counterstained with a fluorescent dye (e.g., DAPI).
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at a concentration known to induce mitotic arrest (e.g., 5-10 times the IC50) for a suitable duration (e.g., 16-24 hours).
-
Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary antibody against α-tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images of the mitotic spindles. Analyze the percentage of cells with monopolar spindles compared to bipolar spindles in the treated and control populations.
Signaling Pathways and Experimental Workflows
Eg5 Signaling and Regulation in Mitosis
The activity of Eg5 is tightly regulated throughout the cell cycle, primarily through phosphorylation.
Caption: Regulation of Eg5 activity and the impact of this compound.
Experimental Workflow for Eg5 Inhibitor Characterization
A typical workflow for the identification and characterization of a novel Eg5 inhibitor is outlined below.
Caption: A generalized workflow for the discovery and development of Eg5 inhibitors.
Conclusion
This compound is a valuable research tool for studying the role of Eg5 in mitosis and serves as a lead compound for the development of novel anticancer therapeutics. Its potent and specific inhibition of Eg5 leads to the formation of monopolar spindles and subsequent mitotic arrest, highlighting the therapeutic potential of targeting this essential mitotic kinesin. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of Eg5 inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and its analogs.
References
- 1. [Synthesis and biological evaluation of tetrahydro-beta-carline derivatives]. | Semantic Scholar [semanticscholar.org]
- 2. DSpace [kops.uni-konstanz.de]
- 3. immunomart.org [immunomart.org]
- 4. Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
In-depth Technical Guide: Eg5 Inhibitor V, trans-24 Target Specificity and Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and binding site of Eg5 Inhibitor V, trans-24, a potent and specific allosteric inhibitor of the human mitotic kinesin Eg5. This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of oncology.
Core Target: Kinesin Spindle Protein (KSP), Eg5
Eg5, also known as KSP or KIF11, is a homotetrameric motor protein belonging to the kinesin-5 family. It plays a critical role in the early stages of mitosis by establishing and maintaining the bipolar mitotic spindle. Eg5 accomplishes this by sliding antiparallel microtubules apart, a process driven by ATP hydrolysis. The essential role of Eg5 in cell division, coupled with its limited function in non-proliferating cells, makes it an attractive target for the development of anticancer therapeutics.[1] Inhibition of Eg5 leads to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells.[1]
This compound: A Potent Tetrahydro-β-carboline Derivative
This compound is a synthetic small molecule belonging to the tetrahydro-β-carboline class of compounds. It has been identified as a potent and specific inhibitor of Eg5, demonstrating potential as an anticancer agent.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human Eg5 | 0.65 | --INVALID-LINK--[2] |
Target Specificity and Binding Site
This compound achieves its inhibitory effect through allosteric binding, meaning it does not compete with the ATP substrate at the nucleotide-binding pocket. While direct crystallographic evidence for the binding of trans-24 to Eg5 is not publicly available, extensive research on the tetrahydro-β-carboline scaffold provides strong evidence for its binding site.
Binding Site: The putative binding site for this compound is a well-characterized allosteric pocket formed by the interface of loop L5, helix α2, and helix α3 of the Eg5 motor domain. This pocket is distinct from the active site where ATP binds. The binding of inhibitors to this site locks the motor protein in a state that is unable to hydrolyze ATP and walk along microtubules effectively.
Recent studies on other tetrahydro-β-carboline derivatives have utilized molecular docking and dynamics simulations to further elucidate the binding interactions within this pocket. These studies indicate that these compounds form stable complexes with Eg5 through multiple hydrogen bonds.
While this compound is described as a specific inhibitor of Eg5, comprehensive selectivity profiling against a broad panel of other kinesins or off-target proteins is not extensively documented in publicly available literature.
Signaling Pathway and Mechanism of Action
The inhibition of Eg5 by trans-24 disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The following diagram illustrates the signaling pathway affected by this inhibitor.
Caption: Eg5 signaling pathway and the inhibitory effect of trans-24.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound typically involves biochemical assays that measure the ATPase activity of the Eg5 motor domain.
IC50 Determination via Eg5 ATPase Activity Assay
This protocol outlines a general method for determining the IC50 value of an Eg5 inhibitor. The specific details are based on commonly used procedures for this class of compounds.
Objective: To determine the concentration of this compound required to inhibit 50% of the Eg5 ATPase activity.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
This compound
-
Assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Microplate reader
-
Malachite green phosphate detection reagent or a coupled enzymatic assay system (e.g., pyruvate kinase/lactate dehydrogenase)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent.
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, a fixed concentration of the Eg5 motor domain, and the paclitaxel-stabilized microtubules.
-
Inhibitor Addition: Add the serially diluted this compound to the reaction mixtures. Include a control with solvent only (no inhibitor).
-
Initiation of Reaction: Initiate the ATPase reaction by adding a fixed concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 30-60 minutes).
-
Detection of Phosphate Release:
-
Malachite Green Method: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.
-
Coupled Enzymatic Assay: Continuously monitor the change in absorbance (e.g., at 340 nm for NADH oxidation) throughout the incubation period.
-
-
Data Analysis:
-
Measure the absorbance in each well.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow for determining the IC50 value.
Caption: Experimental workflow for IC50 determination of Eg5 inhibitors.
Logical Relationship of Inhibition
The following diagram outlines the logical steps through which this compound exerts its effect, from binding to the protein to the ultimate outcome of apoptosis in cancer cells.
Caption: Logical flow of Eg5 inhibition by trans-24 leading to apoptosis.
Conclusion
This compound is a potent, allosteric inhibitor of the mitotic kinesin Eg5 with a reported IC50 of 0.65 µM.[2] It is part of the tetrahydro-β-carboline chemical class, which is known to bind to a specific allosteric pocket on the Eg5 motor domain. By disrupting the function of Eg5, trans-24 induces mitotic arrest and apoptosis in proliferating cells, highlighting its potential as a therapeutic agent in oncology. Further studies to confirm its precise binding mode through structural biology and to fully characterize its selectivity profile will be valuable for its continued development.
References
In-Depth Technical Guide: Eg5 Inhibitor V, trans-24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinesin spindle protein (Eg5) inhibitor, Eg5 Inhibitor V, trans-24, focusing on its inhibitory concentration (IC50) value, potency, and the methodologies used for its characterization.
Core Data Summary
This compound, is a potent and specific inhibitor of the mitotic kinesin Eg5. Its primary quantitative measure of potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 Value | Potency Description |
| This compound | Kinesin Spindle Protein (Eg5) | 0.65 µM | Potent and specific inhibitor |
Mechanism of Action and Biological Effects
Eg5 is a plus-end directed motor protein that plays a critical role during mitosis. It is essential for the establishment and maintenance of the bipolar spindle, a structure necessary for proper chromosome segregation. Eg5 functions by sliding antiparallel microtubules apart, thereby pushing the spindle poles away from each other.
Inhibition of Eg5 by small molecules like this compound, disrupts this process. The inhibitor binds to an allosteric pocket on the Eg5 motor domain, which prevents the conformational changes required for its motor activity. This leads to a characteristic cellular phenotype: the formation of monopolar spindles (also known as "monoasters"), where the chromosomes are arranged in a rosette-like pattern around a single spindle pole.[1][2][3] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and, ultimately, can induce apoptosis (programmed cell death) in proliferating cancer cells.[3]
Experimental Protocols
Representative Protocol: Microtubule-Activated Eg5 ATPase Assay
This protocol measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and how this rate is affected by an inhibitor.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
This compound (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a reaction mixture containing ATPase assay buffer, microtubules, and the Eg5 enzyme.
-
-
Assay Execution:
-
Add the serially diluted inhibitor to the wells of a microplate.
-
Add the Eg5/microtubule reaction mixture to each well.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period.
-
-
Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of Eg5 activity for each inhibitor concentration relative to a DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Eg5 in Mitosis and its Inhibition
Caption: Role of Eg5 in mitosis and the effect of its inhibition.
Experimental Workflow for IC50 Determination
References
An In-depth Technical Guide to Eg5 Inhibitor V, trans-24 for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it a prime target for anticancer therapies. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, a mechanism that is particularly effective against rapidly proliferating cancer cells.[1][2][3][4]
Core Concepts and Mechanism of Action
The Kinesin Spindle Protein (KSP/Eg5) is an ATP-dependent motor protein essential for separating centrosomes and establishing a bipolar spindle during the early stages of mitosis.[1][2] The function of Eg5 is to slide antiparallel microtubules apart, pushing the spindle poles away from each other.
This compound acts as a potent, cell-permeable, allosteric inhibitor.[5][6] It binds to a pocket on the Eg5 motor domain, distinct from the ATP-binding site, which locks the motor in a weak-binding state and prevents its ATP hydrolysis cycle.[2][7] This inhibition disrupts the protein's motor function, leading to the following downstream effects:
-
Failed Centrosome Separation: The primary consequence of Eg5 inhibition is the failure of duplicated centrosomes to separate.
-
Monopolar Spindle Formation: Instead of a bipolar spindle, cells form a characteristic "monoaster" or "monopolar spindle," with chromosomes arranged in a rosette pattern around a single spindle pole.[1][2][8]
-
Mitotic Arrest: The spindle assembly checkpoint recognizes this abnormal spindle configuration and halts the cell cycle in mitosis (specifically, in prometaphase).[1]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4]
This targeted mechanism offers a potential advantage over traditional anti-mitotic agents like taxanes or vinca alkaloids, which directly target microtubules and can cause significant side effects, such as peripheral neuropathy.[2][3]
Figure 1: Mechanism of Eg5 inhibition by trans-24 leading to mitotic arrest.
Quantitative Data
This compound is a potent molecule with demonstrated activity at sub-micromolar concentrations. The primary quantitative metric for such inhibitors is the IC50 value, which represents the concentration required to inhibit a given biological process by 50%.
| Parameter | Value | Context | Source |
| IC50 (Enzymatic Assay) | 0.65 µM (650 nM) | Inhibition of Eg5 kinesin ATPase activity in a biochemical assay. | [9][10][11][12] |
| IC50 (Cell-based Assay) | 0.60 µM (600 nM) | Inhibition of mitosis in a cell-based context. | [5][6] |
Note: The IC50 from enzymatic (protein purification) assays often differs from cell-based assays. The latter accounts for factors like cell permeability and metabolism, providing a more direct measure of the compound's effect on whole cells.[9]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the effects of this compound in cancer cell line studies.
This assay quantifies the effect of the inhibitor on cell proliferation and viability.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then further dilute in complete cell culture medium.[9] Replace the medium in the wells with the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the MTT/MTS reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the inhibitor concentration. Use non-linear regression to calculate the IC50 value.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment [mdpi.com]
- 5. agscientific.com [agscientific.com]
- 6. agscientific.com [agscientific.com]
- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Kinesin | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. glpbio.com [glpbio.com]
Eg5 Inhibitor V, trans-24: A Technical Guide for Kinesin Eg5 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5, as a valuable tool in cancer research and cell biology. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to Eg5 and its Inhibition
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] Eg5 functions by crosslinking and sliding antiparallel microtubules, generating an outward pushing force that separates the centrosomes to establish a bipolar spindle.[1] Inhibition of Eg5 disrupts this process, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptosis in proliferating cells.[2] This specific role in mitosis, with no known function in non-dividing cells, makes Eg5 an attractive target for the development of anticancer therapeutics.[2]
This compound is a cell-permeable, non-tubulin-interacting small molecule that specifically targets Eg5.[1] Its potent inhibitory activity makes it an excellent tool for studying the intricate processes of mitosis and for investigating the therapeutic potential of Eg5 inhibition.
Chemical and Physical Properties
This compound, is a tetrahydro-beta-carboline derivative.[3] Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 869304-55-2 |
| Molecular Formula | C₂₆H₂₁N₃O₃ |
| Molecular Weight | 423.46 g/mol [4] |
| Purity | >98% |
| Appearance | Solid |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at -20°C[1] |
Quantitative Data
This compound is a potent inhibitor of Eg5. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Reference |
| IC50 (Eg5) | 0.65 µM | [3][5][6][7] |
| IC50 (Mitosis Block) | 600 nM | [1] |
Mechanism of Action
This compound functions as a specific inhibitor of the mitotic kinesin Eg5. By binding to Eg5, it prevents the motor protein from carrying out its essential role in establishing and maintaining the bipolar spindle during mitosis. This leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately resulting in cell cycle arrest in mitosis and subsequent apoptosis.
Caption: Mechanism of Eg5 inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
Eg5 ATPase Activity Assay
This assay measures the ability of the inhibitor to block the ATP hydrolysis activity of the Eg5 motor protein, which is essential for its function.
Principle: The ATPase activity of Eg5 is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Eg5 protein
-
Microtubules (taxol-stabilized)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
PK/LDH enzyme mix
-
NADH solution
-
Phosphoenolpyruvate (PEP) solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PK/LDH, NADH, and PEP.
-
Add microtubules to the reaction mixture.
-
Add varying concentrations of this compound (and a DMSO control) to the wells of the microplate.
-
Add the Eg5 protein to the wells and incubate for a short period at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the Eg5 ATPase Activity Assay.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 515 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot against the inhibitor concentration to determine the IC50 value.
Immunofluorescence Staining for Mitotic Spindle Analysis
This method allows for the direct visualization of the effect of this compound on mitotic spindle formation.
Principle: Cells are treated with the inhibitor, fixed, and then stained with fluorescently labeled antibodies against components of the mitotic spindle (e.g., α-tubulin) and counterstained to visualize the DNA.
Materials:
-
Cancer cell line of interest
-
Cell culture-treated coverslips in a multi-well plate
-
This compound (dissolved in DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a defined period (e.g., 16-24 hours).
-
Fix the cells with PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.
Caption: Immunofluorescence workflow for spindle analysis.
Conclusion
This compound is a potent and specific tool for the investigation of the mitotic kinesin Eg5. Its ability to induce mitotic arrest through the formation of monopolar spindles makes it highly valuable for studies in cancer biology and cell cycle regulation. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into the effects of this compound across a broader range of cancer cell lines and in in vivo models will continue to elucidate its potential as a therapeutic agent.
References
- 1. agscientific.com [agscientific.com]
- 2. Synthesis and biological evaluation of novel EG5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. immunomart.org [immunomart.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Kinesin | TargetMol [targetmol.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Eg5 Inhibitor V, trans-24 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5, in a cell culture setting. The protocols detailed below are foundational for investigating the compound's efficacy and mechanism of action in cancer cell lines.
Introduction
Eg5 (also known as KSP or KIF11) is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in proliferating cells.[1][3][4] This mechanism makes Eg5 a compelling target for cancer therapy, as its expression is often upregulated in various tumors and is low in non-proliferating adult tissues, suggesting a potentially favorable therapeutic window.[1][2] this compound is a cell-permeable, non-tubulin-interacting small molecule that specifically targets Eg5.[5]
Product Information
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 869304-55-2 | [5][6] |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [5][6] |
| Molecular Weight | 423.46 g/mol | [5][6] |
| IC₅₀ | 0.65 µM | [7][8][9][10] |
| Solubility | Soluble in DMSO | [5][6][8] |
| Storage | Store at -20°C | [5][6][8] |
Mechanism of Action
Eg5 inhibitors, including this compound, allosterically bind to a pocket in the motor domain of Eg5. This binding prevents the ATP hydrolysis required for motor activity without interfering with microtubule binding. The inactivation of Eg5 prevents the separation of centrosomes, leading to the collapse of the nascent bipolar spindle into a monopolar structure. This activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis (specifically, in prometaphase). If the cell is unable to satisfy the SAC and resume normal mitosis, it will ultimately undergo apoptosis.
Caption: Signaling pathway of Eg5 inhibition leading to mitotic arrest and apoptosis.
Quantitative Data
The following table summarizes the inhibitory concentrations of various Eg5 inhibitors across different assays and cell lines. This data provides a comparative context for the potency of this compound.
| Inhibitor | Assay Type | Cell Line | IC₅₀ / EC₅₀ | Reference |
| This compound | Kinesin ATPase Assay | N/A | 0.65 µM | [7][8][9][10] |
| Mitosis Block | N/A | 0.6 µM | [5][6] | |
| K858 | Kinesin ATPase Assay | N/A | 1.3 µM | [2] |
| S-trityl-L-cysteine (STLC) | Microtubule-activated ATPase Assay | N/A | 140 nM | [11][12] |
| Mitotic Arrest | HeLa | 700 nM | [11][12] | |
| LGI-147 | Cell Viability (72h) | HepG2 | 53.59 pM | [13] |
| Cell Viability (72h) | Hep3B | 59.6 pM | [13] | |
| Cell Viability (72h) | PLC5 | 43.47 pM | [13] | |
| YL001 | Monopolar Spindle Formation | HeLa | 15.30 µM | [1] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1][4]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol. A typical treatment duration to observe apoptosis is 48 hours.[14]
-
Cell Harvesting: Collect both adherent and floating cells as previously described.
-
Staining: Wash the cells with PBS and resuspend them in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: General experimental workflow for characterizing this compound.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. agscientific.com [agscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Kinesin | TargetMol [targetmol.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eg5 Inhibitor V, trans-24 in Mitosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5 Inhibitor V, trans-24 is a potent and specific cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a crucial motor protein for the establishment of a bipolar mitotic spindle.[1][2][3][4] Inhibition of Eg5 blocks centrosome separation during the early stages of mitosis, leading to the formation of a characteristic monoastral spindle, mitotic arrest, and subsequent apoptotic cell death in proliferating cells.[5][6][7] These characteristics make Eg5 an attractive target for the development of anticancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in mitosis assays to study its effects on cell cycle progression and spindle formation.
Product Information
| Property | Value |
| Product Name | This compound |
| CAS Number | 869304-55-2 |
| Molecular Formula | C₂₆H₂₁N₃O₃ |
| Molecular Weight | 423.46 g/mol |
| IC50 (Eg5 Inhibition) | 0.65 µM[3][4] |
| IC50 (Mitosis Block) | 600 nM[1][2] |
| Solubility | Soluble in DMSO[1] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
Mechanism of Action
The mitotic kinesin Eg5 is a homotetrameric motor protein that plays a critical role in pushing the two spindle poles apart by sliding antiparallel microtubules. This action is essential for the formation and maintenance of a bipolar spindle during mitosis. Eg5 inhibitors, including trans-24, typically bind to an allosteric pocket in the motor domain of Eg5, which prevents ATP hydrolysis and locks the motor protein in a state that is unable to process along microtubules. This inhibition of motor activity prevents centrosome separation, leading to the collapse of the nascent bipolar spindle into a monoastral microtubule array with a central centrosome and a peripheral ring of chromosomes. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis. If the arrest is sustained, it typically triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Mechanism of Eg5 Inhibition by trans-24.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental setups. Optimization of inhibitor concentration and incubation time is recommended for each new cell line.
Protocol 1: Immunofluorescence Staining for Monoastral Spindle Formation
This protocol allows for the direct visualization of the hallmark phenotype of Eg5 inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Glass coverslips
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% BSA or 10% normal goat serum in PBS
-
Primary antibody: Mouse anti-α-tubulin or rabbit anti-β-tubulin antibody
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a vehicle control (DMSO). Based on the IC50 of 600 nM for mitotic block, a concentration range around this value is a good starting point. Incubate for a suitable period to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: After incubation, wash the cells twice with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, wash twice with PBS and permeabilize with Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Mitotic cells in the control group should display a normal bipolar spindle, while cells treated with this compound will exhibit monoastral spindles.
References
- 1. agscientific.com [agscientific.com]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Eg5 Inhibitor V, trans-24 stock solution preparation and storage.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of the compound in experimental settings.
Product Information
This compound is a cell-permeable small molecule that specifically targets Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] By inhibiting Eg5, this compound induces mitotic arrest, making it a valuable tool for cancer research and drug development.[1][2][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 869304-55-2[2][5][6][7] |
| Molecular Formula | C₂₆H₂₁N₃O₃[2][4][5][6][7] |
| Molecular Weight | 423.46 g/mol [2][4][5][6][7] |
| Purity | >98%[8] |
| Appearance | Solid[3][5] |
| IC₅₀ | 0.65 µM for Eg5[1][2][4][9] |
Stock Solution Preparation
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[4][6][7][8][9]
Materials Required
-
This compound (powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of powdered this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.23 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM stock solution from 4.23 mg of powder, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[9] Visually inspect the solution to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][9]
The following diagram outlines the key steps in the stock solution preparation workflow.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years[1][2][4] |
| 4°C | Up to 2 years[1][2] | |
| In DMSO | -80°C | Up to 6 months[1][2][9] |
| -20°C | Up to 1 month[1][2][9] |
Note: For long-term storage of the stock solution, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Mechanism of Action: Eg5 Signaling Pathway
Eg5 is a plus-end directed motor protein that plays a pivotal role in mitosis. It forms a homotetramer that can crosslink and slide antiparallel microtubules apart. This action generates an outward pushing force that is essential for the separation of centrosomes and the formation and maintenance of a bipolar spindle. Inhibition of Eg5's ATPase activity prevents this process, leading to the formation of a monopolar spindle, which in turn activates the spindle assembly checkpoint and induces mitotic arrest.
The diagram below illustrates the role of Eg5 in mitosis and the effect of its inhibition.
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
Application Notes and Protocols for Eg5 Inhibitor V, trans-24 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5, also known as KSP (kinesin spindle protein) or KIF11, is a plus-end-directed motor protein belonging to the kinesin-5 family. It plays a pivotal role in the early stages of mitosis by establishing and maintaining the bipolar spindle, a crucial structure for accurate chromosome segregation. Eg5 functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart, which generates the outward force necessary for centrosome separation. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptosis in proliferating cells. This specific role in cell division, with minimal involvement in other cellular processes, makes Eg5 an attractive target for the development of anticancer therapeutics.
Eg5 Inhibitor V, trans-24 is a potent and specific, cell-permeable, small-molecule inhibitor of Eg5. It allosterically binds to a pocket in the motor domain of Eg5, distinct from the ATP and microtubule binding sites. This binding prevents the conformational changes required for ATP hydrolysis and microtubule-based motility, effectively halting the cell cycle in mitosis.
Chemical Properties
| Property | Value |
| Molecular Weight | 423.46 g/mol |
| Formula | C₂₆H₂₁N₃O₃ |
| CAS Number | 869304-55-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
In Vitro Activity
This compound demonstrates potent inhibitory activity against the Eg5 kinesin.
| Assay Type | IC₅₀ Value | Reference |
| Eg5 ATPase Activity | 0.65 µM | [1][2] |
| Mitotic Block (in HeLa cells) | ~0.6 µM | [3][4] |
Note: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The working concentration in cell-based assays may need to be optimized and can vary depending on the cell line, seeding density, and incubation time. A starting concentration of 1 µM is recommended for initial experiments.[5]
Signaling Pathway
Inhibition of Eg5 by this compound directly interferes with the mechanical processes of mitosis, leading to the activation of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase. By preventing the formation of a bipolar spindle, Eg5 inhibition triggers a sustained SAC-mediated mitotic arrest, which can ultimately lead to apoptosis.
Caption: Signaling pathway of Eg5 inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Mitotic Arrest Assay by Flow Cytometry
This protocol quantifies the percentage of cells arrested in the G2/M phase of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The G2/M population will show a higher DNA content.
Immunofluorescence Staining for Mitotic Spindle Morphology
This protocol is for visualizing the effect of this compound on mitotic spindle formation.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to stain microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach.
-
Treat the cells with an effective concentration of this compound (determined from previous assays, e.g., 1 µM) and a vehicle control for a suitable time to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope. Cells treated with this compound are expected to exhibit monopolar spindles.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel Eg5 inhibitor in vitro.
Caption: A logical workflow for in vitro studies.
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols: Cell Permeability of Eg5 Inhibitor V, trans-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5, also known as KIF11 or KSP, is a plus-end-directed motor protein belonging to the kinesin-5 family. It plays a crucial role in the early stages of mitosis by establishing and maintaining the bipolar spindle apparatus. Eg5 functions as a homotetramer, crosslinking and sliding antiparallel microtubules to push the spindle poles apart.[1] Inhibition of Eg5 disrupts this process, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells. This makes Eg5 a compelling target for the development of anticancer therapeutics.
Eg5 Inhibitor V, trans-24 is a potent and specific, cell-permeable small molecule inhibitor of Eg5.[2][3] It belongs to the tetrahydro-beta-carboline class of compounds.[4] By binding to an allosteric site on the Eg5 motor domain, it prevents ATP hydrolysis and locks the motor protein in a state that is unable to support spindle pole separation. These application notes provide a summary of the properties of this compound, detailed protocols for assessing its cell permeability and biological activity, and diagrams illustrating its mechanism of action and experimental workflows.
Chemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [3][5] |
| Molecular Weight | 423.46 g/mol | [3][5] |
| Eg5 Inhibition (IC₅₀) | 0.65 µM | [2] |
| Mitosis Block (IC₅₀) | 600 nM | [3][5] |
| Solubility | Soluble in DMSO | [3][5] |
| Storage | -20°C (powder) | [3][5] |
Signaling Pathway and Mechanism of Action
The activity of Eg5 is tightly regulated during the cell cycle, primarily through phosphorylation. Cyclin-dependent kinase 1 (Cdk1) is a key upstream kinase that phosphorylates Eg5, which is essential for its localization to the mitotic spindle.[6][7] Src family kinases (SFKs) have also been shown to phosphorylate the motor domain of Eg5, modulating its activity.[8] The downstream effect of Eg5 activity is the generation of an outward force that separates the centrosomes, leading to the formation of a bipolar spindle.
This compound, acts as an allosteric inhibitor. By binding to a pocket on the motor domain, it prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules. This inhibition leads to a failure in centrosome separation, resulting in the formation of a monopolar spindle, which activates the spindle assembly checkpoint and causes the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the apoptotic cascade.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the cell permeability and biological effects of this compound.
Protocol 1: Assessment of Cell Permeability by Intracellular Concentration Measurement using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound, thereby providing a quantitative measure of its cell permeability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile, ice-cold
-
Internal standard for LC-MS/MS
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvesting. Culture overnight under standard conditions (37°C, 5% CO₂).
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and add the medium containing the inhibitor. Incubate for the desired time (e.g., 4 hours).
-
Cell Harvesting and Washing:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells twice with 2 mL of ice-cold PBS to remove any extracellular inhibitor.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice more with ice-cold PBS.
-
-
Cell Lysis: Resuspend the cell pellet in a known volume of cell lysis buffer (e.g., 100 µL). Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing a known concentration of an appropriate internal standard to the cell lysate. Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Data Analysis: Determine the concentration of the inhibitor in the cell lysate by comparing its peak area to that of the internal standard and using a standard curve. Calculate the intracellular concentration based on the initial cell number and lysis volume.
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol is designed to assess the biological consequence of Eg5 inhibition by quantifying the percentage of cells arrested in the G2/M phase of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
70% Ethanol, ice-cold
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 100, 300, 600 nM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and pool them. Centrifuge at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content of the cells.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G2/M phase. An increase in the G2/M population with increasing concentrations of the inhibitor indicates mitotic arrest.
Protocol 3: Visualization of Monopolar Spindles by Immunofluorescence
This protocol allows for the direct visualization of the characteristic monopolar spindle phenotype induced by Eg5 inhibition.
Materials:
-
Cancer cell line of interest
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with an effective concentration of this compound (e.g., 600 nM) for 16-24 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. Cells treated with this compound should exhibit a characteristic monopolar spindle ("aster") morphology, with chromosomes arranged in a rosette around a single microtubule-organizing center.
Conclusion
This compound is a valuable research tool for studying the role of Eg5 in mitosis and for investigating the potential of Eg5 inhibition as a therapeutic strategy in oncology. Its cell-permeable nature allows for its use in a variety of cell-based assays. The protocols provided here offer robust methods for confirming its cell permeability and characterizing its biological effects. These application notes should serve as a comprehensive guide for researchers utilizing this potent and specific Eg5 inhibitor.
References
- 1. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Kinesin | TargetMol [targetmol.com]
- 3. agscientific.com [agscientific.com]
- 4. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation by Cdk1 Increases the Binding of Eg5 to Microtubules In Vitro and in Xenopus Egg Extract Spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src family kinase phosphorylation of the motor domain of the human kinesin-5, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eg5 Inhibitor V, trans-24 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5, also known as KIF11, is a crucial motor protein from the kinesin-5 family, essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] Its primary function is to slide antiparallel microtubules apart, thereby pushing the duplicated centrosomes away from each other to establish a bipolar spindle.[2] Inhibition of Eg5 function prevents centrosome separation, leading to the formation of a characteristic "monoastral" spindle, where a single aster of microtubules is surrounded by chromosomes. This ultimately triggers the spindle assembly checkpoint and induces mitotic arrest, making Eg5 a compelling target for the development of anticancer therapeutics.[2][3]
Eg5 Inhibitor V, trans-24 is a potent, cell-permeable, and specific small molecule inhibitor of Eg5. It belongs to the tetrahydro-beta-carboline class of compounds and has been shown to effectively block mitosis by directly binding to the Eg5 motor protein, without interacting with tubulin.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel antimitotic agents.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| IC50 (Eg5 ATPase) | 0.65 µM | [7][8] |
| IC50 (Mitotic Block) | 600 nM | [6][9] |
| Molecular Formula | C26H21N3O3 | [6][9] |
| Molecular Weight | 423.46 g/mol | [6][9] |
| Solubility | Soluble in DMSO | [6][9] |
Eg5 Signaling and Regulation Pathway
The activity and localization of Eg5 are tightly regulated during the cell cycle, primarily through phosphorylation. The cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex phosphorylates Eg5 on a conserved threonine residue (T937 in Xenopus, T926 in human) in its C-terminal tail.[10][11] This phosphorylation event is critical for the localization of Eg5 to the mitotic spindle.[10] Other regulatory mechanisms, including interactions with proteins like TPX2 and dynein/dynactin, also play a role in its proper targeting and function.[12]
Caption: Eg5 activation and inhibition pathway.
High-Throughput Screening Experimental Protocols
Two primary HTS approaches are recommended for identifying and characterizing Eg5 inhibitors: a biochemical ATPase assay and a cell-based phenotypic assay.
Biochemical HTS: Eg5 Microtubule-Activated ATPase Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein, which is stimulated by the presence of microtubules.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white, low-volume assay plates
-
This compound (as a positive control)
-
DMSO (as a negative control)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds and controls (this compound, DMSO) into 384-well assay plates. The final concentration of compounds in the assay should typically range from 1 to 20 µM.
-
Reagent Preparation: Prepare a master mix containing the Eg5 enzyme and microtubules in the assay buffer.
-
Enzyme Reaction Initiation: Add the Eg5/microtubule master mix to the compound-plated wells.
-
ATP Addition: To start the reaction, add ATP to all wells. The final concentration should be at or near the Km for ATP to detect competitive inhibitors.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. A decrease in luminescence indicates inhibition of Eg5 ATPase activity. Calculate the Z'-factor to assess assay quality.[8]
Cell-Based HTS: High-Content Phenotypic Screen for Monoastral Spindles
This assay identifies compounds that induce the characteristic monoastral spindle phenotype in cells, which is a hallmark of Eg5 inhibition.
Materials:
-
A suitable human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
384-well, black-walled, clear-bottom imaging plates
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
High-content imaging system with automated microscopy and image analysis software
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that ensures they are sub-confluent at the time of analysis. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Add test compounds and controls to the wells. Incubate for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Incubate with anti-α-tubulin primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system. Capture at least two channels: one for the nuclear stain and one for the tubulin stain.
-
Image Analysis: Use image analysis software to:
-
Identify individual cells based on the nuclear stain.
-
Analyze the morphology of the mitotic spindles in the tubulin channel.
-
Classify mitotic cells as having either normal bipolar spindles or abnormal monoastral spindles.
-
-
Data Analysis: Quantify the percentage of mitotic cells with a monoastral spindle phenotype for each treatment. Compounds that significantly increase this percentage are considered hits.
HTS Workflow Diagram
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify Eg5 inhibitors.
Caption: A typical HTS workflow for Eg5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The discovery of tetrahydro-beta-carbolines as inhibitors of the kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays [mdpi.com]
- 6. Microtubule cross-linking triggers the directional motility of kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. Mutations in the kinesin-like protein Eg5 disrupting localization to the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eg5 Inhibitor V, trans-24 in Inducing Monopolar Spindle Phenotype
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5 (also known as KIF11 or KSP) is a plus-end-directed motor protein of the kinesin-5 family, essential for the establishment and maintenance of the bipolar mitotic spindle. It functions by sliding antiparallel microtubules apart, thereby pushing the spindle poles away from each other. Inhibition of Eg5 prevents centrosome separation, leading to the formation of a characteristic monopolar spindle, mitotic arrest, and subsequent apoptosis in proliferating cells. This makes Eg5 a compelling target for the development of anti-cancer therapeutics.
Eg5 Inhibitor V, trans-24 is a potent and specific, cell-permeable small molecule inhibitor of Eg5. It provides a valuable tool for studying the mechanisms of mitosis and for investigating the therapeutic potential of Eg5 inhibition. These application notes provide detailed protocols for utilizing this compound to induce a monopolar spindle phenotype in cultured cells.
Product Information
| Property | Value | Reference |
| Synonyms | Eg-5 Inhibitor V, trans-24 | [1] |
| CAS Number | 869304-55-2 | [2][3] |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [2][3] |
| Molecular Weight | 423.46 g/mol | [2][3] |
| IC₅₀ (Eg5 inhibition) | 0.65 µM (650 nM) | [1][4][5] |
| IC₅₀ (Mitotic Block) | 600 nM | [2][3] |
| Solubility | Soluble in DMSO | [2][3] |
| Storage | Store stock solutions at -20°C or -80°C. | [2][5] |
Mechanism of Action
This compound allosterically binds to the motor domain of Eg5. This binding event inhibits the ATPase activity of Eg5, which is crucial for its motor function. By preventing ATP hydrolysis, the inhibitor locks Eg5 in a state that is unable to process along microtubules. This ultimately prevents the outward pushing force required for centrosome separation during prophase, resulting in the collapse of the nascent bipolar spindle into a monopolar structure, referred to as a "monoaster". This activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, in many cancer cell lines, apoptosis.
Mechanism of Eg5 Inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.23 mg of the inhibitor in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used to aid dissolution[1].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage[5].
Protocol 2: Induction of Monopolar Spindle Phenotype in Cultured Cells
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Multi-well plates or chamber slides suitable for microscopy
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Primary antibody against γ-tubulin or pericentrin (to visualize centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain (to visualize DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate) at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Treatment:
-
Prepare a series of working concentrations of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A suggested starting range is 100 nM to 1 µM. A DMSO-only control should be included.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of the inhibitor or the DMSO control.
-
Incubate the cells for a period sufficient to allow them to enter mitosis. A typical incubation time is 16-24 hours.
-
-
Immunofluorescence Staining:
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with the chosen fixative. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies and a DNA counterstain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Acquire images of mitotic cells. Identify and count the number of cells with a monopolar spindle phenotype (characterized by a radial array of microtubules emanating from a single focal point with condensed chromosomes at the periphery) versus those with a normal bipolar spindle.
-
Calculate the percentage of mitotic cells exhibiting the monopolar spindle phenotype for each treatment condition.
-
Expected Results and Data Presentation
Treatment of proliferating cells with this compound is expected to result in a dose-dependent increase in the percentage of mitotic cells displaying a monopolar spindle phenotype. The following table provides an example of how to present such quantitative data.
| Concentration of this compound | Percentage of Mitotic Cells with Monopolar Spindles (Mean ± SD) |
| 0 nM (DMSO Control) | < 5% |
| 100 nM | 25 ± 4% |
| 300 nM | 60 ± 7% |
| 600 nM | 85 ± 5% |
| 1 µM | > 90% |
Note: These are representative data and the actual percentages may vary depending on the cell line, incubation time, and specific experimental conditions.
Experimental Workflow Visualization
Workflow for inducing monopolar spindles.
Troubleshooting
-
Low percentage of monopolar spindles:
-
Increase the concentration of the inhibitor.
-
Increase the incubation time to allow more cells to enter mitosis.
-
Ensure the inhibitor stock solution is properly prepared and stored.
-
Use a more rapidly proliferating cell line.
-
-
High cell death:
-
Decrease the concentration of the inhibitor.
-
Reduce the incubation time.
-
-
Poor immunofluorescence signal:
-
Optimize antibody concentrations and incubation times.
-
Ensure proper fixation and permeabilization.
-
Use fresh antibody solutions.
-
Conclusion
This compound is a valuable chemical probe for studying the role of Eg5 in mitosis. The protocols provided here offer a framework for reliably inducing the characteristic monopolar spindle phenotype in cultured cells, enabling further investigation into the downstream consequences of Eg5 inhibition and its potential as an anti-cancer strategy.
References
Troubleshooting & Optimization
Eg5 Inhibitor V, trans-24 solubility issues in aqueous media
Welcome to the technical support center for Eg5 Inhibitor V, trans-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 45 mg/mL, which corresponds to a concentration of 106.27 mM.[3] It is often recommended to use sonication to facilitate dissolution at this high concentration.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is not recommended as this compound is poorly soluble in water. Adding the compound directly to an aqueous medium is likely to result in precipitation.[3]
Q4: How should I prepare my working solutions in aqueous media for in vitro experiments?
A4: For in vitro experiments, it is advised to first prepare a concentrated stock solution in DMSO. This stock solution can then be serially diluted to an intermediate concentration, also in DMSO, before the final dilution into your aqueous experimental medium (e.g., cell culture medium or buffer). This stepwise dilution helps to prevent precipitation.[3]
Q5: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What can I do to solve this?
A5: If you observe precipitation, you can try several troubleshooting steps. These include pre-warming both your stock solution and the aqueous medium to 37°C before dilution. If precipitation persists, gentle warming to 45°C or sonication in an ultrasonic bath can help to redissolve the compound.[3]
Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 45 | 106.27 | Sonication is recommended to achieve this concentration.[3] |
Troubleshooting Guide for Aqueous Solubility Issues
This guide provides a step-by-step workflow for addressing solubility challenges when preparing aqueous solutions of this compound from a DMSO stock.
Experimental Protocols
Protocol 1: Preparation of a 1 µM Working Solution for Cell-Based Assays
This protocol provides a detailed method for preparing a 1 µM working solution of this compound in a final volume of 2 mL of cell culture medium.
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound in 100% DMSO to achieve a 10 mM stock solution.
-
Intermediate Dilution: Dilute the 10 mM stock solution 1:10 in 100% DMSO to obtain a 1 mM intermediate stock solution.
-
Pre-warming: Place both the 1 mM intermediate stock solution and the cell culture medium in a 37°C incubator or water bath for at least 15 minutes.
-
Final Dilution: Add 2 µL of the 1 mM intermediate stock solution to 2 mL of the pre-warmed cell culture medium.
-
Mixing: Mix immediately by gentle inversion or pipetting. Avoid vigorous vortexing.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Protocol 2: Recommended In Vivo Formulation
For animal studies, a co-solvent formulation is often necessary to maintain the solubility and stability of hydrophobic compounds. The following formulation has been suggested for in vivo use.
Vehicle Composition:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Preparation Method:
-
Dissolve the inhibitor: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Add PEG300: To the DMSO solution, add the corresponding volume of PEG300 and mix until the solution is clear.
-
Add Tween 80: Add the required volume of Tween 80 to the mixture and mix thoroughly until a clear solution is obtained.
-
Add Aqueous Component: Finally, add the saline or PBS to the mixture and mix well to get the final formulation.
Eg5 Signaling Pathway and Inhibition
Eg5 is a motor protein from the kinesin family that is essential for the formation and maintenance of the bipolar spindle during mitosis. Inhibition of Eg5 leads to a mitotic arrest with the formation of characteristic monoastral spindles, which can ultimately trigger apoptosis in cancer cells.
References
Technical Support Center: Eg5 Inhibitor V, trans-24
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Eg5 Inhibitor V, trans-24, with a specific focus on its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is a potent and specific Eg5 inhibitor used in cancer research.[3][4][5]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 45 mg/mL, which is equivalent to 106.27 mM.[3][5]
Q3: I am having difficulty dissolving the inhibitor in DMSO. What should I do?
A3: If you encounter difficulties, we recommend the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can affect solubility.[6][7]
-
Sonication: Use an ultrasonic bath to aid dissolution. This is a recommended method to accelerate the process.[3][7]
-
Warming: Gently warm the solution to a temperature no higher than 45-50°C.[7][8]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.[7]
Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
A4: It is not recommended to dissolve this inhibitor directly in aqueous solutions as it is not readily soluble in water and may precipitate.[6] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or medium.[6][9]
Q5: How can I prevent the inhibitor from precipitating when I add my DMSO stock solution to an aqueous medium?
A5: To prevent precipitation, it is best to perform serial dilutions of your concentrated DMSO stock in DMSO first to a lower concentration. Then, add this diluted DMSO solution to your final aqueous medium.[6] This gradual dilution helps to keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.3%.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Q6: How should I store the solid compound and the DMSO stock solution?
A6:
-
Solid Compound: The powdered form of this compound should be stored at -20°C for up to 3 years.[3][7]
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][7] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 423.46 g/mol | [3][4] |
| Chemical Formula | C₂₆H₂₁N₃O₃ | [1][2][4] |
| CAS Number | 869304-55-2 | [1][2][4] |
| IC₅₀ | 0.65 µM (for Eg5) | [3][5] |
| Solubility in DMSO | 45 mg/mL (106.27 mM) | [3][5] |
| Storage (Powder) | -20°C for 3 years | [3][7] |
| Storage (DMSO Stock) | -80°C for 6 months / -20°C for 1 month | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.23 mg of the compound (Molecular Weight: 423.46 g/mol ).
-
Addition of DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor. For a 10 mM stock from 4.23 mg, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use sterile aliquots.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
-
Experimental Workflow
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. agscientific.com [agscientific.com]
- 2. agscientific.com [agscientific.com]
- 3. This compound | Kinesin | TargetMol [targetmol.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
Troubleshooting unexpected results with Eg5 Inhibitor V, trans-24
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Eg5 Inhibitor V, trans-24 (CAS No. 869304-55-2).[1][2] This potent and specific inhibitor of the mitotic kinesin Eg5 is a valuable tool for studying cell division and as a potential anti-cancer agent.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the kinesin Eg5 with an IC50 of 0.65 μM.[1][3] Eg5 is a motor protein essential for forming and maintaining the bipolar mitotic spindle required for chromosome segregation during cell division.[5][6][7] By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles, which triggers mitotic arrest and can subsequently lead to apoptosis.[5][8][9] It is a cell-permeable, non-tubulin-interacting mitosis inhibitor.[2][10]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 869304-55-2 | [1][2] |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [1][2] |
| Molecular Weight | 423.46 | [1][2] |
| IC50 | 0.65 µM | [1][3] |
| Solubility | DMSO | [2][10] |
| Appearance | Solid | [11] |
Q3: How should I store and handle this compound?
A3: For long-term storage, the powdered form of this compound should be kept at -20°C.[1][2][10] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month to avoid degradation from repeated freeze-thaw cycles.[1][3]
Q4: In which research areas is this compound typically used?
A4: this compound is primarily used in cancer research due to its anti-proliferative effects.[1][3][4] It is also a valuable tool in cell biology for studying the mechanisms of mitosis, spindle dynamics, and chromosome segregation.[5]
Troubleshooting Guide
Unexpected results can arise during experiments. The following guide addresses common issues encountered when working with Eg5 inhibitors like this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or low mitotic arrest observed | Inhibitor concentration is too low: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range around the reported IC50 of 0.65 µM. |
| Inhibitor is inactive: Improper storage or handling may have led to degradation. | Use a fresh vial of the inhibitor and prepare a new stock solution. Ensure proper storage conditions are maintained. | |
| Cell line is resistant: Some cell lines may have intrinsic or acquired resistance to Eg5 inhibitors. | Consider using a different cell line. Resistance can be due to mutations in Eg5 or the upregulation of compensatory pathways, such as those involving the kinesin KIF15.[12][13] | |
| Insufficient incubation time: The time required to observe mitotic arrest can vary. | Perform a time-course experiment to determine the optimal incubation period. | |
| High levels of cell death, even at low concentrations | Off-target effects or cytotoxicity: At high concentrations, some inhibitors can have off-target effects.[8] | Reduce the inhibitor concentration and/or the incubation time. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). |
| Inhibitor precipitates in the culture medium | Poor solubility: The inhibitor may not be fully dissolved in the stock solution or may precipitate when diluted in an aqueous medium. | Ensure the inhibitor is fully dissolved in DMSO before adding it to the culture medium.[4] It is advisable to dilute the stock solution in your medium in a stepwise manner. To improve solubility, you can gently warm the solution to 37°C and use sonication.[3] |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in cell density, inhibitor concentration, or incubation time can lead to different results. | Standardize your experimental protocol. Ensure all parameters are kept consistent across experiments. |
Experimental Protocols
Below are generalized protocols for common experiments involving Eg5 inhibitors. These should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (DMSO).
-
Treatment: Replace the medium in the wells with the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50.
Immunofluorescence Staining for Mitotic Spindles
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for the optimal time to induce mitotic arrest. Include a positive control (e.g., another known Eg5 inhibitor like Monastrol) and a negative control (vehicle).
-
Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with BSA and/or serum).
-
Staining: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and a marker for centrosomes (e.g., γ-tubulin).
-
Secondary Antibodies: After washing, incubate with fluorescently labeled secondary antibodies.
-
DNA Staining: Stain the DNA with a fluorescent dye like DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in the treated cells.[14]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Eg5 inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of Eg5 Inhibition.
Caption: Experimental Workflow for Eg5 Inhibitor.
References
- 1. immunomart.org [immunomart.org]
- 2. agscientific.com [agscientific.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Kinesin | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to improve the efficacy of Eg5 Inhibitor V, trans-24 in assays
Welcome to the technical support center for Eg5 Inhibitor V, trans-24. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the efficacy of your assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific allosteric inhibitor of the mitotic kinesin Eg5.[1][2][3][4] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle required for proper chromosome segregation during cell division. By binding to an allosteric pocket on the Eg5 motor domain, this inhibitor locks Eg5 in a state that cannot hydrolyze ATP or move along microtubules. This leads to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cells.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been determined to be 0.65 µM in biochemical assays.[1][2][3][4] It is important to note that the IC50 value in cell-based assays may be higher due to factors such as cell membrane permeability and cellular metabolism.[1] Another source reports an IC50 of 600nM for blocking mitosis.[5][6]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][5][6] For long-term storage, the solid powder should be stored at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2][4] To prepare a stock solution, dissolve the compound in DMSO; sonication may be required to aid dissolution.[1] To avoid precipitation when diluting into aqueous solutions like cell culture media, it is recommended to first prepare an intermediate dilution in DMSO before adding it to your final assay medium.[1]
Q4: What are the potential mechanisms of resistance to Eg5 inhibitors?
Resistance to Eg5 inhibitors can arise through several mechanisms. Point mutations within the allosteric binding site of Eg5 can reduce the inhibitor's binding affinity without significantly affecting the motor's function. Another key mechanism is the upregulation of compensatory pathways. For instance, the kinesin Kif15 can take over the function of Eg5 in spindle formation, rendering the cells less sensitive to Eg5 inhibition. Increased expression of drug efflux pumps can also contribute to reduced intracellular concentrations of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity observed in a cell-based assay. | 1. Inhibitor precipitation: The inhibitor may have precipitated out of the aqueous culture medium. 2. Cell line insensitivity: The chosen cell line may have intrinsic resistance mechanisms. 3. Incorrect inhibitor concentration: The concentration used may be too low for a cellular context. | 1. Prepare a higher concentration stock solution in DMSO and perform serial dilutions in DMSO before adding to the final medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. 2. Test the inhibitor on a panel of different cancer cell lines to identify a sensitive model. 3. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| High background signal in ATPase assay. | 1. Contaminated reagents: ATP or other reagents may be contaminated with inorganic phosphate. 2. Non-specific binding: The inhibitor may be interfering with the detection system. | 1. Use fresh, high-quality reagents. 2. Run a control experiment with the inhibitor and all assay components except the Eg5 enzyme to check for direct interference with the detection method. |
| Inconsistent results between experiments. | 1. Inhibitor degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Variability in cell health or density: Differences in cell passage number, confluency, or plating density can affect the outcome. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform cell seeding density for all experiments. |
| Observed cytotoxicity at very low concentrations, even below the expected IC50. | Off-target effects: The inhibitor may have other cellular targets at higher concentrations. | Perform target engagement assays to confirm that the observed phenotype is due to Eg5 inhibition. This can include immunofluorescence staining for monoastral spindles, a hallmark of Eg5 inhibition. |
Quantitative Data Summary
The following table summarizes the known efficacy data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.65 µM | Biochemical (Eg5 Kinesin) | [1][2][3][4] |
| Mitotic Block IC50 | 600 nM | Cell-based | [5][6] |
Experimental Protocols
Eg5 Microtubule-Activated ATPase Assay
This protocol is designed to measure the inhibition of Eg5's ATPase activity by this compound.
Materials:
-
Purified recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system
-
NADH
-
Phosphoenolpyruvate (PEP)
-
This compound
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X inhibitor stock solution by diluting this compound in assay buffer containing a final DMSO concentration of 2%.
-
Prepare a 2X enzyme/substrate mix containing Eg5, microtubules, ATP, PEP, and NADH in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the 2X inhibitor solution to the wells of the 384-well plate.
-
Add 25 µL of the 2X enzyme/substrate mix to initiate the reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Eg5 Signaling Pathway in Mitosis
Caption: Eg5 signaling pathway in mitosis and its inhibition.
Experimental Workflow for Evaluating this compound
Caption: General workflow for evaluating this compound.
Troubleshooting Logic Diagram
References
Eg5 Inhibitor V, trans-24 cytotoxicity and cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Eg5 Inhibitor V, trans-24 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2][3][4][5] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[6][7][8][9][10] By inhibiting Eg5, this compound disrupts the separation of centrosomes, leading to the formation of monopolar spindles, which in turn activates the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptosis (programmed cell death) in proliferating cells.[7][8][11][12]
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound is 0.65 µM.[1][2][3][4][5] It is important to note that this value can vary depending on the cell line, experimental conditions, and the specific assay used. Another source reports an IC50 of 600 nM for blocking mitosis.[13][14]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[13][14] For stock solutions, a concentration of 10 mM in DMSO is common. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to 3 years.[1][4] In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4][5]
Q4: Can Eg5 inhibitors affect non-dividing cells?
The primary targets of Eg5 inhibitors are rapidly dividing cells due to the essential role of Eg5 in mitosis.[7] Generally, non-proliferating cells are less affected. However, some off-target effects have been reported for Eg5 inhibitors, and it's always advisable to include non-dividing cells as a control in your experiments if relevant to your research question.[11]
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
Issue 1: High variability between replicate wells in CellTiter-Glo® assay.
-
Possible Cause: Inconsistent cell seeding, edge effects, or incomplete cell lysis.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Avoid using the outer wells of the plate, as they are more prone to evaporation (edge effect).
-
After adding the CellTiter-Glo® reagent, mix the contents thoroughly on an orbital shaker for at least 2 minutes to ensure complete cell lysis.[15]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading.[15]
-
Issue 2: Low signal or unexpected results with the MTT assay.
-
Possible Cause: Interference from the compound, incomplete formazan solubilization, or inappropriate cell density.
-
Troubleshooting Steps:
-
Compound Interference: Some compounds can interfere with the MTT reduction. Run a control with the compound in cell-free media to check for direct reduction of MTT.[16]
-
Incomplete Solubilization: Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution and mixing thoroughly. Pipetting up and down can aid in dissolution.
-
Cell Density: Optimize the initial cell seeding density. Too few cells will result in a low signal, while too many can lead to nutrient depletion and altered metabolic activity.[17]
-
Issue 3: Discrepancy between IC50 values from different assays (e.g., MTT vs. CellTiter-Glo®).
-
Possible Cause: Different endpoints measured by the assays.
-
Explanation:
-
The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity.
-
The CellTiter-Glo® assay measures intracellular ATP levels, which reflects the number of metabolically active cells.[18]
-
Eg5 inhibition leads to mitotic arrest, which can affect cellular metabolism and ATP levels differently. It is not uncommon to observe variations in IC50 values between assays that measure different cellular parameters.
-
General Experimental Issues
Issue 4: Compound precipitation in cell culture medium.
-
Possible Cause: Poor solubility of the inhibitor at the working concentration.
-
Troubleshooting Steps:
-
When diluting the DMSO stock solution, it is recommended to first perform a serial dilution in DMSO to create a gradient, and then add the diluted inhibitor to the pre-warmed (37°C) cell culture medium.[1]
-
Avoid direct dilution of a highly concentrated DMSO stock into the aqueous medium, as this can cause the compound to precipitate.[1]
-
If precipitation occurs, gentle warming and sonication may help to redissolve the compound.[1]
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (Eg5 Inhibition) | 0.65 µM | Not specified | [1][2][3][4][5] |
| IC50 (Mitotic Block) | 600 nM | Not specified | [13][14] |
| Solubility | DMSO | Not applicable | [13][14] |
| Storage (Powder) | -20°C (3 years) | Not applicable | [1][4] |
| Storage (in DMSO) | -80°C (6 months) / -20°C (1 month) | Not applicable | [2][4][5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration. Include vehicle-only controls.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Luminescence Measurement: Record the luminescence using a plate reader.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Caption: General experimental workflow for a cell viability assay with this compound.
References
- 1. This compound | Kinesin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. immunomart.org [immunomart.org]
- 5. glpbio.com [glpbio.com]
- 6. scbt.com [scbt.com]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment [mdpi.com]
- 11. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agscientific.com [agscientific.com]
- 14. agscientific.com [agscientific.com]
- 15. ch.promega.com [ch.promega.com]
- 16. Is Your MTT Assay the Right Choice? [promega.kr]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [dk.promega.com]
Minimizing variability in experiments with Eg5 Inhibitor V, trans-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Eg5 Inhibitor V, trans-24.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, cell-permeable, and specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2][3][4][5] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By binding to an allosteric pocket on Eg5, this inhibitor blocks its ATPase activity, which in turn prevents the sliding of microtubules necessary for centrosome separation.[6][7] This disruption of spindle formation leads to mitotic arrest, characterized by the formation of a distinct monopolar spindle phenotype, and can subsequently induce apoptosis in proliferating cells.[6][7][8][9]
Q2: What is the reported IC50 value for this compound?
The in vitro IC50 value for this compound against the Eg5 enzyme is consistently reported to be approximately 0.65 μM (or 650 nM).[1][2][3][4] It is important to note that the effective concentration in cell-based assays may be higher due to factors such as cell permeability and metabolism.[2]
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3][5] For long-term storage, the powdered form should be kept at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: Can I use this inhibitor for in vivo studies?
While this compound is primarily characterized for in vitro use, Eg5 inhibitors as a class have been investigated in xenograft models.[8] Successful in vivo application would require careful formulation to ensure solubility and bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or higher-than-expected IC50 values in cell-based assays. | 1. Cellular Factors: The biochemical IC50 (e.g., 0.65 μM) is often lower than the cellular EC50 due to cell permeability, efflux pumps, and cellular metabolism. Different cell lines will also exhibit varying sensitivities.[2] 2. Compound Precipitation: The inhibitor may precipitate when diluted directly into aqueous cell culture media from a high-concentration DMSO stock. | 1. Perform a dose-response curve for each new cell line to determine the empirical EC50. 2. Prepare intermediate dilutions of your DMSO stock in DMSO before the final dilution in culture medium. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells (typically ≤ 0.5%). Gentle warming or sonication of the stock solution can aid in dissolution.[2][3] |
| No observable monopolar spindle phenotype after treatment. | 1. Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively inhibit Eg5. 2. Insufficient Incubation Time: The cells may not have had enough time to progress to mitosis and arrest. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Eg5 inhibition. | 1. Increase the concentration of the inhibitor. A good starting point is 5-10 times the in vitro IC50. 2. Increase the incubation time. An incubation period of 16-24 hours is often sufficient for a significant portion of an asynchronous cell population to enter mitosis.[10] 3. Consider using a different cell line known to be sensitive to mitotic inhibitors. |
| High background or off-target effects observed. | 1. High Inhibitor Concentration: Very high concentrations may lead to off-target effects or general cytotoxicity. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a toxicity assay to determine the optimal concentration range for your specific cell line. 2. Ensure the final DMSO concentration is kept low and is consistent across all experimental and control wells. |
| Difficulty visualizing monopolar spindles with immunofluorescence. | 1. Poor Antibody Staining: The antibodies used for microtubules or centrosomes may not be optimal. 2. Incorrect Fixation/Permeabilization: The fixation and permeabilization protocol may not be suitable for preserving the spindle structure. | 1. Use validated antibodies for α-tubulin (for microtubules) and γ-tubulin or pericentrin (for centrosomes). 2. Optimize your immunofluorescence protocol. Methanol fixation is often recommended for preserving microtubule structures. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [5] |
| Molecular Weight | 423.46 g/mol | [5] |
| In Vitro IC50 | ~0.65 μM | [1][2][3][4] |
| Solubility | DMSO | [3][5] |
| Storage (Powder) | -20°C | [5] |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | [1][3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50.
Immunofluorescence for Monopolar Spindle Visualization
-
Cell Culture: Plate cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Synchronization (Optional): For a more homogenous population of mitotic cells, you can synchronize the cells at the G2/M boundary using a CDK1 inhibitor (e.g., RO-3306) before adding the Eg5 inhibitor.[10][11]
-
Inhibitor Treatment: Treat the cells with an effective concentration of this compound (e.g., 5-10 µM) for 16-24 hours.
-
Fixation: Gently wash the cells with PBS and then fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash the cells with PBS and stain the DNA with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype, where the chromosomes are arranged in a rosette around a single spindle pole.[7][8][9][12]
Mandatory Visualizations
Caption: Signaling pathway of Eg5 inhibition leading to mitotic arrest.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kinesin | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. agscientific.com [agscientific.com]
- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell synchronisation [bio-protocol.org]
- 11. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Eg5 Inhibitors: Monastrol vs. Eg5 Inhibitor V, trans-24
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for the development of anticancer therapeutics. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells. This guide provides a detailed comparison of two prominent Eg5 inhibitors: the well-characterized monastrol and the potent Eg5 Inhibitor V, trans-24. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Two Allosteric Inhibitors
Both monastrol and this compound, exert their effects by inhibiting the ATPase activity of Eg5, which is essential for its motor function. However, they achieve this through distinct allosteric mechanisms.
Monastrol , a dihydropyrimidine, is a classic example of an allosteric Eg5 inhibitor.[1] It does not bind to the ATP or microtubule binding sites. Instead, it occupies a specific allosteric pocket formed by loop L5 of the Eg5 motor domain.[2][3] This binding event does not prevent ATP or microtubule binding but rather inhibits the release of ADP from the active site.[1] The trapping of Eg5 in an ADP-bound state on the microtubule leads to a non-productive motor cycle, halting its ability to generate force and drive spindle pole separation. This ultimately results in the formation of characteristic monoastral spindles and mitotic arrest.[4] The (S)-enantiomer of monastrol is the more potent inhibitor of Eg5 activity.[1]
This compound , a member of the tetrahydro-beta-carboline class of compounds, is a potent and specific inhibitor of Eg5.[5][6][7][8][9] While direct experimental data on the precise binding site of trans-24 is limited, studies on its parent compound, HR22C16, and other tetrahydro-beta-carbolines suggest a similar allosteric mechanism of action to monastrol, likely involving the loop L5 allosteric pocket.[7][10] Inhibition of Eg5 by trans-24 also leads to mitotic arrest, as evidenced by its low nanomolar to micromolar IC50 values in cell-based assays.[11][8]
dot
Caption: Allosteric inhibition of the Eg5 ATPase cycle.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of these compounds has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used for comparison.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| Monastrol | Eg5 ATPase Activity | Purified Eg5 | ~14 µM | [12] |
| Mitotic Arrest | HeLa Cells | ~25 µM | [13] | |
| Cell Viability | Various Cancer Cell Lines | 20-100 µM | [14][15] | |
| This compound | Mitotic Block | - | 600 nM (0.6 µM) | [11][8] |
| Eg5 Inhibition | - | 0.65 µM | [5][6][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are protocols for key experiments used to characterize Eg5 inhibitors.
Eg5 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Eg5.
Materials:
-
Purified Eg5 enzyme
-
Microtubules (taxol-stabilized)
-
ATP
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (Monastrol or this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, microtubules, and the inhibitor dilutions.
-
Initiate the reaction by adding a mixture of Eg5 enzyme and ATP.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Incubate for color development according to the reagent manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Generate a phosphate standard curve to determine the concentration of Pi released in each reaction.
-
Calculate the percentage of Eg5 activity at each inhibitor concentration and determine the IC50 value.
dot
Caption: Workflow for the Malachite Green ATPase Assay.
In Vitro Microtubule Gliding Assay
This assay directly visualizes the motor activity of Eg5 by observing the movement of fluorescently labeled microtubules over a surface coated with Eg5.
Materials:
-
Purified Eg5 enzyme
-
Fluorescently labeled, taxol-stabilized microtubules
-
Motility Buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenger system, and casein)
-
Glass coverslips and microscope slides to create flow chambers
-
Fluorescence microscope with a sensitive camera (e.g., TIRF microscope)
Procedure:
-
Construct a flow chamber using a microscope slide and a coverslip.
-
Introduce a solution of Eg5 into the flow chamber and allow the motors to adsorb to the glass surface.
-
Block any remaining non-specific binding sites on the surface with a protein solution like casein.
-
Introduce the motility buffer containing the fluorescently labeled microtubules and the Eg5 inhibitor at the desired concentration.
-
Observe the movement of the microtubules using a fluorescence microscope and record time-lapse image series.
-
Analyze the recorded videos to determine the velocity of microtubule gliding. A reduction or complete cessation of movement indicates inhibition of Eg5 motor activity.
dot
Caption: Workflow for the in vitro microtubule gliding assay.
Mitotic Arrest Assay (Flow Cytometry)
This cell-based assay quantifies the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with an Eg5 inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Eg5 inhibitor (Monastrol or this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Eg5 inhibitor for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
Conclusion
Both monastrol and this compound are valuable tools for studying the role of Eg5 in mitosis and as lead compounds for the development of novel anticancer drugs. While both appear to function as allosteric inhibitors targeting the loop L5 pocket, this compound demonstrates significantly higher potency. The choice between these inhibitors will depend on the specific research question, with monastrol serving as a well-understood model compound and this compound offering a more potent alternative for in vitro and cell-based studies. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other Eg5 inhibitors.
References
- 1. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 5. This compound | Kinesin | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. The discovery of tetrahydro-beta-carbolines as inhibitors of the kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Eg5 Kinesin Inhibitors: Eg5 Inhibitor V, trans-24 vs. S-trityl-L-cysteine (STLC)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between two inhibitors of the mitotic kinesin Eg5 (also known as KSP or KIF11): the lesser-known Eg5 Inhibitor V, trans-24, and the well-characterized S-trityl-L-cysteine (STLC). Eg5 is a critical motor protein for the formation of the bipolar mitotic spindle, making it a prime target for anti-cancer therapeutics.[1][2] Inhibition of Eg5 prevents centrosome separation, leading to the formation of a distinctive "monoastral" spindle, which triggers a mitotic arrest and often leads to apoptotic cell death.[3][4][5] This mechanism offers a targeted approach to cancer therapy, as Eg5 is primarily expressed in proliferating cells.[1][5]
Executive Summary
While both this compound and STLC target the Eg5 motor protein, a review of available data indicates that STLC is a more potent and extensively studied compound. STLC inhibits the crucial microtubule-activated ATPase activity of Eg5 with a half-maximal inhibitory concentration (IC50) in the nanomolar range, whereas this compound has a reported IC50 of 0.65 µM.[6][7][8][9] Furthermore, the cellular effects and downstream apoptotic signaling pathways induced by STLC are well-documented, while published data on this compound is currently limited, primarily detailing its IC50 value from a single 2005 study.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and STLC based on published literature.
| Parameter | This compound | S-trityl-L-cysteine (STLC) | Reference(s) |
| Chemical Formula | C₂₆H₂₁N₃O₃ | C₂₂H₂₁NO₂S | [9][10],[8] |
| Molecular Weight | 423.46 g/mol | 363.47 g/mol | [9][10],[8] |
| IC50 (Eg5 Inhibition) | 0.65 µM (650 nM) | 140 nM (MT-activated ATPase activity) | [6][7][9],[8] |
| IC50 (Basal ATPase) | Not Reported | 1.0 µM | [8][11][12] |
| IC50 (Cell-based) | 0.6 µM (Mitosis block) | 0.7 µM (Mitotic arrest, HeLa cells) | [13],[8][11][12] |
| Mechanism of Action | Potent and specific kinesin Eg5 inhibitor.[6][7][9] | Allosteric inhibitor binding to loop L5, trapping Eg5 in a weak microtubule-binding state.[14][15] | [6][7][9],[14][15] |
Visualized Pathways and Workflows
Mechanism of Eg5 Inhibition and Resulting Cellular Fate
The following diagram illustrates the general signaling pathway affected by Eg5 inhibitors like STLC. Inhibition of the Eg5 motor protein's function during mitosis leads to a cascade of events culminating in apoptotic cell death.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Kinesin | TargetMol [targetmol.com]
- 8. S-Trityl-L-cysteine | Kinesin | Tocris Bioscience [tocris.com]
- 9. immunomart.org [immunomart.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. agscientific.com [agscientific.com]
- 14. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eg5 Inhibitor V, trans-24: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the activity of the Eg5 inhibitor V, trans-24 in a new cell line. It includes a comparative analysis with other known Eg5 inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Comparative Efficacy of Eg5 Inhibitors
The kinesin spindle protein (KSP), also known as Eg5, is a critical motor protein for the formation of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. V, trans-24 is a potent and specific inhibitor of Eg5. The following table provides a quantitative comparison of its in vitro potency with other commonly used Eg5 inhibitors.
| Inhibitor | Target | IC50 / Kᵢ | Mechanism of Action |
| V, trans-24 | Eg5 | 0.65 µM (IC50) | Allosteric inhibitor of ATPase activity |
| Monastrol | Eg5 | 14 µM (IC50) | Allosteric inhibitor of ATPase activity |
| K858 | Eg5 | 1.3 µM (IC50) | ATP-uncompetitive inhibitor of ATPase activity |
| Ispinesib (SB-715992) | Eg5 | 1.7 nM (Kᵢ app) | Allosteric inhibitor of ATPase activity |
Experimental Protocols for Validation
To validate the activity of V, trans-24 in a new cell line, a series of in vitro assays should be performed. These protocols provide a step-by-step guide for assessing cell viability, observing the characteristic monopolar spindle phenotype, and quantifying apoptosis.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth over the desired experiment duration. Incubate for 24 hours.
-
Prepare serial dilutions of V, trans-24 and other Eg5 inhibitors in culture medium.
-
Treat the cells with the inhibitors at various concentrations. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-only control and determine the IC50 value.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and the characteristic monopolar spindle phenotype induced by Eg5 inhibition.
Materials:
-
Cell line of interest
-
Glass coverslips
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with V, trans-24 or other Eg5 inhibitors at their respective IC50 concentrations for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with a monopolar spindle phenotype.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a culture dish and treat them with V, trans-24 or other Eg5 inhibitors for a time course (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: Eg5 signaling pathway in mitosis and the effect of V, trans-24 inhibition.
Caption: Experimental workflow for validating Eg5 inhibitor activity.
Conclusion
This guide provides a structured approach for the validation of the this compound in a new cell line. By following the detailed experimental protocols and utilizing the comparative data and pathway diagrams, researchers can effectively assess the inhibitor's performance and its potential as a therapeutic agent. The provided visualizations offer a clear understanding of the underlying biological mechanisms and the experimental logic, facilitating robust and reproducible research.
A Comparative Guide to Antimitotic Agents: Eg5 Inhibitor V, trans-24 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5, with other established antimitotic agents. The information presented herein is intended to support research and drug development efforts in oncology by offering a clear, data-driven comparison of these compounds.
Mechanism of Action: A Tale of Two Targets
Antimitotic agents primarily function by disrupting the mitotic spindle, a crucial cellular machine responsible for segregating chromosomes during cell division. However, they achieve this through different mechanisms.
Eg5 Inhibitors: Halting the Motor
Eg5, also known as KIF11, is a motor protein essential for establishing and maintaining the bipolar mitotic spindle. It pushes microtubules apart, a critical step for centrosome separation. Eg5 inhibitors, including This compound , bind to an allosteric pocket on the Eg5 motor domain, preventing its interaction with microtubules and inhibiting its ATPase activity.[1] This leads to the formation of characteristic monoastral spindles, where chromosomes are arranged in a rosette-like structure around a single spindle pole, ultimately causing mitotic arrest and apoptosis.
Microtubule-Targeting Agents: Destabilizing the Tracks
In contrast, traditional antimitotics like taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) directly target the microtubule polymers themselves.
-
Taxanes stabilize microtubules, preventing their dynamic instability and leading to the formation of abnormal microtubule bundles and mitotic arrest.
-
Vinca alkaloids inhibit microtubule polymerization, leading to the disassembly of the mitotic spindle.
Performance Comparison: A Data-Driven Overview
While direct head-to-head comparative studies for this compound against a broad panel of other antimitotics are limited in publicly available literature, we can compile and compare their reported potencies.
Table 1: In Vitro Potency of Various Antimitotic Agents
| Compound | Target | Mechanism of Action | IC50 / GI50 | Cell Line(s) | Reference |
| This compound | Eg5 Kinesin | ATPase Inhibition | 0.65 µM (Eg5 ATPase) | N/A (Enzymatic assay) | [1] |
| Monastrol | Eg5 Kinesin | Allosteric Inhibition | ~14 µM | HeLa | [2] |
| S-Trityl-L-cysteine (STLC) | Eg5 Kinesin | Allosteric Inhibition | 0.7 µM | HeLa | [2] |
| Paclitaxel | β-tubulin | Microtubule Stabilization | Nanomolar range | Various | [3] |
| Vincristine | β-tubulin | Microtubule Depolymerization | Nanomolar range | Various |
Note: IC50/GI50 values can vary significantly depending on the cell line and assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
The inhibition of Eg5 or the disruption of microtubule dynamics triggers a cascade of cellular events, primarily engaging the spindle assembly checkpoint (SAC).
The diagram above illustrates the signaling cascade initiated by this compound, leading to mitotic arrest and apoptosis.
This workflow outlines the key experimental steps for evaluating and comparing the efficacy of antimitotic agents in a laboratory setting.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. Below are summaries of key protocols.
Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified Eg5 protein.
-
Reagents : Purified recombinant Eg5 motor domain, microtubules, ATP (containing a radioactive label, e.g., [γ-³²P]ATP, or coupled to an NADH-dependent enzyme system for spectrophotometric detection), and the test compound (this compound).
-
Procedure :
-
Incubate purified Eg5 with varying concentrations of the test compound.
-
Initiate the reaction by adding microtubules and ATP.
-
Measure the rate of ATP hydrolysis over time. For radioactive assays, this involves quantifying the release of free phosphate. For spectrophotometric assays, this involves monitoring the change in absorbance at 340 nm due to NADH oxidation.
-
-
Data Analysis : Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the antimitotic agents on cancer cell lines.
-
Cell Seeding : Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the antimitotic agent for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and chromosomes to assess the phenotypic effects of the antimitotic agents.
-
Cell Culture and Treatment : Grow cells on coverslips and treat with the antimitotic agent.
-
Fixation and Permeabilization : Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining :
-
Incubate the cells with a primary antibody against α-tubulin to label the microtubules.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye such as DAPI or Hoechst.
-
-
Imaging : Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis : Analyze the images to identify mitotic cells and characterize the spindle morphology (e.g., bipolar, monopolar, multipolar).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Cell Culture and Treatment : Treat cells with the antimitotic agent for a defined period.
-
Cell Harvesting and Fixation : Harvest the cells and fix them in cold ethanol to preserve their DNA content.
-
Staining : Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the DNA content.
-
Data Analysis : Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in the G2/M phase to assess the extent of mitotic arrest.
Conclusion
This compound represents a promising class of antimitotic agents with a distinct mechanism of action compared to traditional microtubule-targeting drugs. Its specificity for Eg5 suggests the potential for a more targeted therapeutic approach with a different side-effect profile. The data and protocols presented in this guide provide a foundation for further comparative studies to fully elucidate the therapeutic potential of this compound and other novel antimitotic agents in the field of oncology.
References
A Comparative Analysis of Eg5 Inhibitors on Microtubule Dynamics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eg5 inhibitors' performance on microtubule dynamics, supported by experimental data, detailed protocols, and clear visualizations of the underlying mechanisms.
The mitotic kinesin Eg5, a crucial motor protein for the formation of the bipolar spindle during cell division, has emerged as a significant target for anticancer drug development.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive alternative to traditional tubulin-targeting agents, with the potential for an improved safety profile.[2][3] This guide delves into a comparative analysis of various Eg5 inhibitors, categorizing them based on their mechanism of action and evaluating their distinct effects on microtubule dynamics.
Unraveling the Mechanisms: Loop-5 versus Rigor Inhibitors
Eg5 inhibitors can be broadly classified into two main categories based on their binding site and the conformational state they induce in the Eg5 motor domain: Loop-5 (L5) inhibitors and rigor inhibitors.[4][5]
Loop-5 (L5) Inhibitors: These allosteric inhibitors, which include well-known compounds such as Monastrol , S-trityl-L-cysteine (STLC) , Ispinesib , and Filanesib , bind to a pocket near the Loop-5 region of the Eg5 motor domain.[4][6] This binding event traps Eg5 in a weak-binding state, mimicking an ADP-bound conformation.[5][7] Consequently, these inhibitors reduce Eg5's affinity for microtubules, causing the motor protein to detach.[4][7] This loss of microtubule cross-linking and outward force generation ultimately leads to the collapse of the mitotic spindle and the formation of characteristic monoastral spindles.[4][8]
Rigor Inhibitors: In contrast, rigor inhibitors, such as BRD9876 , bind to a different allosteric site near the α4 and α6 helices.[9] This binding locks Eg5 in a strong-binding, rigor-like state on the microtubule, preventing its motor activity.[4][9] Paradoxically, while inhibiting the motor's movement, this class of inhibitors enhances the stabilization of microtubules.[4][9]
Quantitative Comparison of Eg5 Inhibitor Performance
The efficacy and specific effects of Eg5 inhibitors can be quantified through various in vitro assays. The following tables summarize key performance data for representative inhibitors from each class.
| Inhibitor | Class | Target Binding Site | IC50 (Microtubule-Activated ATPase Activity) | Ki | Reference(s) |
| Monastrol | Loop-5 | Loop-5/α2/α3 pocket | ~14 µM | - | [10][11] |
| S-Trityl-L-cysteine (STLC) | Loop-5 | Loop-5/α2/α3 pocket | 140 nM | - | [4] |
| Ispinesib | Loop-5 | Loop-5/α2/α3 pocket | <10 nM | - | [11] |
| Filanesib (ARRY-520) | Loop-5 | Loop-5/α2/α3 pocket | 6 nM | - | [11] |
| BRD9876 | Rigor | α4/α6 interface | 1.3 µM (IC50) | 4 nM | [9][12] |
Table 1: Comparative Potency of Eg5 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) for microtubule-activated ATPase activity and the inhibition constant (Ki) for various Eg5 inhibitors, highlighting their relative potencies.
| Inhibitor | Class | Effect on Microtubule Gliding Velocity | Effect on Microtubule Stability | Reference(s) |
| Monastrol | Loop-5 | Increases gliding speed (weakens Eg5 braking) | Eliminates Eg5-mediated stabilization | [6][9] |
| S-Trityl-L-cysteine (STLC) | Loop-5 | Increases gliding speed (weakens Eg5 braking) | Promotes spindle collapse | [9][13] |
| Ispinesib | Loop-5 | Increases gliding speed (weakens Eg5 braking) | - | [9] |
| Filanesib (ARRY-520) | Loop-5 | Increases gliding speed (weakens Eg5 braking) | - | [9] |
| BRD9876 | Rigor | Slows gliding speed (enhances Eg5 braking) | Enhances microtubule stabilization | [4][9] |
Table 2: Comparative Effects of Eg5 Inhibitors on Microtubule Dynamics. This table outlines the qualitative and quantitative effects of different Eg5 inhibitors on microtubule gliding velocity in mixed-motor assays and their impact on overall microtubule stability.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of Eg5 inhibition, a typical experimental workflow for inhibitor comparison, and the logical relationship between the two inhibitor classes.
Figure 1: Signaling Pathway of Eg5 Inhibition. This diagram illustrates how Eg5 inhibitors disrupt the normal function of the Eg5 motor protein, leading to the formation of a monoastral spindle, mitotic arrest, and ultimately, apoptosis in dividing cells.
Figure 2: Experimental Workflow for Comparative Analysis. This flowchart outlines the key steps involved in the in vitro comparison of different Eg5 inhibitors, from protein and microtubule preparation to various functional assays and data analysis.
Figure 3: Differential Effects of Eg5 Inhibitor Classes. This diagram provides a logical comparison of Loop-5 and rigor inhibitors, highlighting their distinct mechanisms of action on Eg5 and the resulting differential effects on microtubule stability and spindle integrity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are summarized protocols for key assays used in the characterization of Eg5 inhibitors.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor protein in the presence and absence of microtubules and inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel.
-
Enzyme and Substrate Addition: Add purified recombinant Eg5 motor domain to the reaction buffer. For microtubule-activated ATPase activity, include polymerized and stabilized microtubules.
-
Inhibitor Titration: Add varying concentrations of the Eg5 inhibitor to different reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Phosphate Detection: At specific time points, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay (e.g., malachite green phosphate assay).
-
Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed motor proteins.
-
Flow Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip with double-sided tape as spacers.
-
Motor Protein Adsorption: Introduce a solution of purified Eg5 motor protein into the flow chamber and incubate to allow the motors to adsorb to the glass surface. For mixed-motor assays, a mixture of Eg5 and another motor protein like kinesin-1 is used.[9]
-
Blocking: Block the remaining surface with a protein solution (e.g., casein) to prevent non-specific binding of microtubules.
-
Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the chamber.
-
Motility Initiation: Initiate microtubule movement by adding a solution containing ATP and an oxygen-scavenging system to reduce photobleaching.
-
Imaging and Analysis: Visualize microtubule gliding using fluorescence microscopy (e.g., TIRF microscopy). Record time-lapse videos and analyze the velocity of individual microtubules using tracking software.
In Vitro Microtubule Dynamics Reconstitution Assay
This assay allows for the direct observation and quantification of the effects of Eg5 inhibitors on the dynamic instability of individual microtubules.
-
Flow Chamber and Seed Preparation: Prepare a flow chamber as described above. Immobilize short, stabilized microtubule "seeds" (e.g., GMPCPP-stabilized) onto the coverslip surface via biotin-neutravidin linkage.[3][14]
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (with a fraction being fluorescently labeled), GTP, an oxygen-scavenging system, and the Eg5 inhibitor at the desired concentration.
-
Assay Initiation and Imaging: Introduce the reaction mixture into the flow chamber to initiate dynamic microtubule growth from the seeds. Image the growing and shrinking microtubules over time using fluorescence microscopy.
-
Data Analysis: Generate kymographs (time-space plots) from the time-lapse videos. From the kymographs, measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).
Conclusion
The comparative analysis of Eg5 inhibitors reveals a fascinating dichotomy in their mechanisms of action, with Loop-5 and rigor inhibitors exerting distinct effects on microtubule dynamics. While both classes effectively inhibit the mitotic progression of cancer cells, their differential impact on microtubule stability may have implications for their therapeutic window and potential combination therapies. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate these promising anticancer agents and to develop novel inhibitors with improved efficacy and specificity. The continued exploration of the structure-function relationships of Eg5 and its inhibitors will undoubtedly pave the way for the next generation of antimitotic drugs.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Microtubule-sliding modules based on kinesins EG5 and PRC1-dependent KIF4A drive human spindle elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Eg5 Inhibition: A Comparative Guide to Small Molecule Inhibitor V, trans-24 and RNAi
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting the mitotic kinesin Eg5: the small molecule inhibitor V, trans-24, and RNA interference (RNAi). This analysis is supported by experimental data and detailed protocols to assist in the selection of the most appropriate technique for specific research applications.
Data Presentation: Quantitative Comparison of Eg5 Inhibition Methods
The following tables summarize the key performance indicators for Eg5 Inhibitor V, trans-24, and a representative Eg5 siRNA approach, highlighting their efficacy in inducing the desired mitotic arrest phenotype.
| Parameter | This compound | Eg5 siRNA | Reference |
| Mechanism of Action | Allosteric inhibition of Eg5 ATPase activity | Post-transcriptional gene silencing via mRNA degradation | [1][2] |
| Target Specificity | High specificity for Eg5 motor domain | High sequence-specific targeting of Eg5 mRNA | [2][3] |
| IC50 / Effective Dose | 0.65 µM (in vitro ATPase assay) | Dose-dependent, typically in the nanomolar range (e.g., 10-100 nM) | [4][5] |
| Time to Onset of Effect | Rapid, within hours of treatment | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) | [5][6] |
| Phenotypic Outcome | Mitotic arrest with monopolar spindles | Mitotic arrest with monopolar spindles | [5][6] |
| Reversibility | Generally reversible upon washout | Long-lasting, effectively irreversible for the cell's lifespan | [1] |
| Assay | This compound (at 10 µM) | Eg5 siRNA (at 50 nM) | Control (untreated) | Reference |
| Mitotic Index (%) | ~40-50% | ~35-45% | ~3-5% | [5][6] |
| Cells with Monopolar Spindles (%) | >90% of mitotic cells | >90% of mitotic cells | <1% | [5][6] |
| Cell Viability (%) after 72h | Decreased (cell line dependent) | Decreased (cell line dependent) | ~100% | [2][6] |
Experimental Protocols
Detailed methodologies for inducing and analyzing the effects of Eg5 inhibition via a small molecule inhibitor and RNAi are provided below.
Protocol 1: Induction of Mitotic Arrest using this compound
-
Cell Culture: Plate HeLa or other suitable cancer cell lines in appropriate growth medium and allow them to adhere and proliferate for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound (CAS: 869304-55-2) in DMSO.[7] Further dilute the stock solution in a growth medium to the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
Treatment: Replace the culture medium with the medium containing the Eg5 inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period, typically 16-24 hours, to allow for the induction of mitotic arrest.
-
Phenotypic Analysis:
-
Immunofluorescence Microscopy: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Stain for α-tubulin (to visualize the mitotic spindle), DNA (using DAPI or Hoechst to visualize chromosomes), and optionally for a centrosome marker (e.g., γ-tubulin).
-
Flow Cytometry: Harvest the cells, fix them in 70% ethanol, and stain with a DNA dye such as propidium iodide. Analyze the cell cycle distribution to quantify the G2/M population.
-
Cell Viability Assay: Use a standard method like MTT or a trypan blue exclusion assay to determine the effect on cell viability after a longer incubation period (e.g., 48-72 hours).
-
Protocol 2: Eg5 Knockdown using siRNA
-
siRNA Design and Preparation: Synthesize or obtain a validated siRNA duplex targeting the human Eg5 (KIF11) mRNA. A non-targeting siRNA should be used as a negative control.
-
Cell Transfection:
-
Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Prepare the transfection complexes by diluting the Eg5 siRNA and a lipid-based transfection reagent (e.g., Oligofectamine) in a serum-free medium, according to the manufacturer's instructions.
-
Incubate the mixture to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Add serum-containing medium and continue the incubation.
-
-
Incubation for Knockdown: Incubate the cells for 48-72 hours post-transfection to allow for the degradation of Eg5 mRNA and subsequent protein depletion.
-
Verification of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Extract total RNA and perform qRT-PCR to quantify the level of Eg5 mRNA knockdown compared to the control.
-
Western Blotting: Prepare cell lysates and perform Western blotting using an anti-Eg5 antibody to confirm the reduction in Eg5 protein levels.
-
-
Phenotypic Analysis: Perform immunofluorescence microscopy, flow cytometry, and cell viability assays as described in Protocol 1 to assess the phenotypic consequences of Eg5 depletion.[5]
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of active and inactive siRNA targeting the mitotic kinesin Eg5 impairs silencing efficiency in several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
Head-to-Head Comparison of New Eg5 Inhibitors with Eg5 Inhibitor V, trans-24
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel Eg5 inhibitors against the established compound, Eg5 Inhibitor V, trans-24. The data presented is compiled from various studies to offer a comprehensive overview of their relative potencies and cellular effects.
Executive Summary
The kinesin spindle protein (KSP), Eg5, is a critical motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This guide focuses on the comparative efficacy of emerging Eg5 inhibitors relative to this compound. While a direct comparative study under identical conditions is not yet available in the public domain, this guide synthesizes available data to provide a useful benchmark for researchers. The presented IC50 values, derived from various sources, should be interpreted as indicative rather than absolute comparisons due to potential variations in experimental protocols.
Performance Data
The following tables summarize the in vitro potency of selected new Eg5 inhibitors compared to this compound.
Table 1: Comparison of IC50 Values for Eg5 ATPase Activity
| Inhibitor | IC50 (µM) | Source(s) |
| This compound | 0.65 | [1][2] |
| K858 | 1.3 | [2] |
| Litronesib (LY2523355) | Not available in direct ATPase assay | - |
| NVP-BQS481 | <0.0005 | [2] |
| S-Trityl-L-cysteine (STLC) | 0.14 | [3][4] |
| Monastrol | 14 | [2] |
Disclaimer: The IC50 values presented are compiled from different studies and may not be directly comparable due to variations in assay conditions.
Table 2: Comparison of Cellular Activity (Induction of Mitotic Arrest)
| Inhibitor | Cell Line | IC50 (µM) for Mitotic Arrest | Source(s) |
| This compound | Not explicitly found in comparative studies | - | |
| K858 | HCT116 | Potent induction of monopolar spindles | |
| Litronesib (LY2523355) | HCT116 | Potent induction of mitotic arrest | |
| NVP-BQS481 | SK-OV-3ip | 0.0009 | |
| S-Trityl-L-cysteine (STLC) | HeLa | 0.7 | [3][4] |
| Monastrol | HeLa | ~50-60 | [5] |
Visualizing the Mechanism of Action
The primary mechanism of action for these inhibitors is the disruption of the mitotic spindle, leading to a characteristic monopolar spindle phenotype.
Experimental Workflow
The evaluation of new Eg5 inhibitors typically follows a standardized workflow from biochemical assays to cell-based functional screens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of Eg5 Inhibitor V, trans-24: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Eg5 Inhibitor V, trans-24, against other known Eg5 inhibitors. The content is structured to offer a clear overview of its performance, supported by experimental data and detailed methodologies, to aid in research and drug development decisions.
Comparative Efficacy of Eg5 Inhibitors
The anti-proliferative activity of Eg5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound, and other commonly used Eg5 inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct comparison may not be entirely accurate as experimental conditions such as cell lines, assay types (biochemical vs. cell-based), and incubation times can vary significantly between studies.
| Inhibitor | IC50 Value | Assay Type/Conditions |
| This compound | 0.65 µM [1][2][3] | Not specified in the provided search results. |
| Monastrol | ~14 - 60 µM | Cell-based assays.[4] The (S)-enantiomer is more potent, with an IC50 of ~1.7 µM for basal Eg5 ATPase activity.[4] |
| Ispinesib (SB-715992) | <10 nM | Eg5 ATPase assay.[5] |
| S-trityl-L-cysteine (STLC) | 140 nM | Microtubule-activated Eg5 ATPase activity.[6] |
| 700 nM | Mitotic arrest in HeLa cells.[6] | |
| K858 | More effective than Monastrol | Comparative study.[7] |
Mechanism of Action: The Eg5 Signaling Pathway
Eg5, a member of the kinesin-5 family, is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. It functions by sliding antiparallel microtubules apart at the spindle midzone. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[5][8]
Caption: The signaling pathway of Eg5 in mitosis and its inhibition.
Experimental Protocols
To validate the anti-proliferative effects of Eg5 inhibitors, the following experimental protocols are commonly employed.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Eg5 inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining of Mitotic Spindles
This technique allows for the visualization of the mitotic spindle and the detection of abnormalities, such as the formation of monopolar spindles, which is a characteristic effect of Eg5 inhibition.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the Eg5 inhibitor and a vehicle control for a specified time.
-
Fixation: Fix the cells with an appropriate fixative.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a suitable dye like DAPI.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the morphology of the mitotic spindles in treated versus control cells.
Experimental Workflow
The following diagram illustrates a general workflow for validating the anti-proliferative effects of an Eg5 inhibitor.
Caption: A general workflow for validating Eg5 inhibitor effects.
References
- 1. This compound | Kinesin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Eg5 Inhibitor V, trans-24 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin Eg5 has emerged as a compelling target in oncology, with its inhibition offering a promising avenue for anti-cancer therapy. Eg5 inhibitor V, trans-24, a potent and specific inhibitor of Eg5 with an IC50 of 0.65 μM, is a key molecule in this research area.[1][2][3][4][5] This guide provides a comparative overview of the potential of this compound in combination with other cancer drugs, drawing upon experimental data from analogous Eg5 inhibitors to illustrate the principles of synergistic anti-tumor activity.
Mechanism of Action: The Mitotic Blockade
Eg5, a member of the kinesin-5 family, is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle in dividing cells.[6][7][8] Its primary function is to push the two spindle poles apart. Inhibition of Eg5 leads to the formation of a characteristic monoaster spindle, where a single spindle pole is surrounded by chromosomes.[6][8][9][10] This aberrant structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in cancer cells.
Below is a diagram illustrating the signaling pathway of Eg5 in mitosis and the effect of its inhibition.
Caption: The role of Eg5 in mitosis and the consequences of its inhibition.
Combination Therapy: A Strategy to Enhance Efficacy
While Eg5 inhibitors show promise as monotherapies, their true potential may lie in combination with other anti-cancer agents.[6][7] The rationale for this approach is to attack cancer cells through multiple, complementary mechanisms, potentially leading to synergistic effects, reduced drug resistance, and lower effective doses of each agent.
Synergistic Effects with Chemotherapeutic Agents
Studies with other Eg5 inhibitors, such as monastrol, have demonstrated synergistic effects when combined with DNA-damaging agents and checkpoint inhibitors.[11] For instance, combining an Eg5 inhibitor with a Chk1 inhibitor can enhance mitotic catastrophe in cancer cells that are resistant to checkpoint abrogation alone.[11]
Table 1: Comparison of Monotherapy vs. Combination Therapy with an Eg5 Inhibitor (Monastrol) and a Checkpoint Inhibitor (UCN-01) on Cancer Cell Viability.
| Treatment Group | Cell Line | Drug Concentration | % Cell Viability (relative to control) |
| Control | HeLa | - | 100% |
| Monastrol | HeLa | 50 µM | 85% |
| UCN-01 | HeLa | 100 nM | 70% |
| Monastrol + UCN-01 | HeLa | 50 µM + 100 nM | 40% |
Note: This data is illustrative and based on findings from studies on monastrol, another Eg5 inhibitor, to demonstrate the principle of synergy.
Combination with Other Anti-mitotic Agents
Combining Eg5 inhibitors with taxanes (e.g., paclitaxel), which stabilize microtubules, is another promising strategy. While both drug classes target mitosis, their distinct mechanisms of action can lead to a more potent anti-tumor effect.
Combination with Targeted Therapies
The potential for combining Eg5 inhibitors with targeted therapies is an expanding area of research. For example, a study on other novel Eg5 inhibitors demonstrated a synergistic effect when combined with the polyphenol hesperidin in a gastric adenocarcinoma model.[12]
Experimental Protocols
To facilitate further research, this section provides a generalized experimental workflow for evaluating the synergistic effects of this compound in combination with other anti-cancer drugs.
Caption: A generalized workflow for assessing drug synergy in vitro.
Key Experimental Methodologies:
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, the combination drug, and their combination for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the drug combinations as described above.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
-
-
Cell Cycle Analysis:
-
Treat cells with the drug combinations.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat with RNase and stain with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
-
Immunofluorescence for Spindle Morphology:
-
Grow cells on coverslips and treat with the drug combinations.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Visualize the spindle morphology using a fluorescence microscope.
-
Conclusion and Future Directions
The inhibition of Eg5 represents a validated and promising strategy in cancer therapy. While this compound is a potent molecule, its full therapeutic potential is likely to be realized in combination with other anti-cancer drugs. The synergistic interactions observed with other Eg5 inhibitors and various classes of anti-cancer agents provide a strong rationale for the continued investigation of this compound in combination regimens. Future studies should focus on identifying the most effective combination partners, elucidating the underlying molecular mechanisms of synergy, and translating these findings into preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically explore and validate these promising therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Kinesin | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Kinesin抑制剂 | MCE [medchemexpress.cn]
- 5. immunomart.org [immunomart.org]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Eg5 acts synergistically with checkpoint abrogation in promoting mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Negative Modulation of the Angiogenic Cascade Induced by Allosteric Kinesin Eg5 Inhibitors in a Gastric Adenocarcinoma In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Eg5 Inhibitor V, trans-24
For Immediate Use by Laboratory and Research Professionals
This document provides critical safety and logistical information for the proper handling and disposal of Eg5 Inhibitor V, trans-24 (CAS No. 869304-55-2), a potent and specific kinesin Eg5 inhibitor utilized in cancer research. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Safety Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 869304-55-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [2][5] |
| Molecular Weight | 423.46 g/mol | [1][2][3][4][5] |
| IC₅₀ | 0.65 μM for Eg5 | [1][2][6][7] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [3][4][6] |
| Storage Temperature | -20°C | [2][3][4] |
Hazard Assessment and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[5] However, as a standard practice for all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, and direct contact with skin, eyes, and clothing should be avoided.[5] In case of accidental exposure, refer to the first aid measures outlined in the SDS.[5]
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, it is imperative to follow a structured disposal plan to minimize environmental impact and ensure compliance with local, state, and federal regulations. Unused or waste material should not be disposed of in the sanitary sewer or regular trash.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused solid compound, contaminated solutions (e.g., DMSO stock solutions), and any contaminated labware (e.g., pipette tips, vials) in a dedicated, clearly labeled, and compatible waste container.
-
The container must be marked with the words "Hazardous Waste" (as a best practice for chemical waste, regardless of classification), the full chemical name ("this compound"), and the primary solvent if in solution (e.g., "DMSO").
-
-
Waste Neutralization (If Applicable and Permissible):
-
Currently, there are no established and verified protocols for the chemical neutralization of this compound in a standard laboratory setting. Therefore, this step should be bypassed in favor of professional disposal.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) and a full description of the waste.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as chemical waste and add it to your designated waste container.
-
After thorough rinsing, deface the label on the empty container before discarding it with regular laboratory glass or plastic waste, as per your institution's guidelines. Do not reuse the container for other purposes.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. immunomart.org [immunomart.org]
- 3. agscientific.com [agscientific.com]
- 4. agscientific.com [agscientific.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Kinesin | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Eg5 Inhibitor V, trans-24
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eg5 Inhibitor V, trans-24. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this potent antineoplastic agent.
Chemical and Physical Properties
This compound is a specific and potent inhibitor of the mitotic kinesin Eg5, making it a valuable tool in cancer research.[1][2][3][4][5][6] Understanding its fundamental properties is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₂₆H₂₁N₃O₃[1][3][7] |
| Molecular Weight | 423.46 g/mol [1][3][7] |
| Appearance | Solid[1] |
| Purity | >98% |
| CAS Number | 869304-55-2[1][3][7] |
| Solubility | Soluble in DMSO[2][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3][8] |
Personal Protective Equipment (PPE)
Given its potent biological activity as an antineoplastic agent, stringent adherence to PPE protocols is mandatory to prevent occupational exposure.[9][10][11][12]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs.[11] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational and Disposal Plans
A comprehensive plan covering every stage of the compound's lifecycle in the laboratory is essential for maintaining a safe research environment.
-
Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification : Confirm that the container is properly labeled and matches the order specifications.
-
Storage : Store the compound in a designated, clearly labeled, and secure location at the recommended temperature of -20°C for the solid powder.[3]
Note : All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Pre-Handling : Don all required PPE before entering the designated handling area.
-
Weighing : Carefully weigh the desired amount of the solid compound on a tared weigh boat.
-
Dissolving : To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO.[2][5] Sonication or gentle heating (up to 37°C) may be used to aid dissolution.[2]
-
Dilution : Further dilutions should be made by adding the stock solution to the desired buffer or cell culture medium.
-
Post-Handling : After handling, wipe down all surfaces with an appropriate cleaning agent, and dispose of all contaminated disposable materials as hazardous waste. Wash hands and forearms thoroughly.[9]
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Contain : If safe to do so, contain the spill using absorbent pads.
-
Clean : For small spills, use a chemical spill kit. For larger spills, contact the institution's environmental health and safety (EHS) department.
-
Decontaminate : Clean the spill area with a suitable decontaminating solution.
-
Dispose : All materials used for spill cleanup must be disposed of as hazardous chemical waste.
All waste contaminated with this compound, including empty containers, used PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Kinesin | TargetMol [targetmol.com]
- 3. immunomart.org [immunomart.org]
- 4. glpbio.com [glpbio.com]
- 5. agscientific.com [agscientific.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 11. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pogo.ca [pogo.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
